Product packaging for Neopentyl glycol dibenzoate(Cat. No.:CAS No. 4196-89-8)

Neopentyl glycol dibenzoate

Cat. No.: B167191
CAS No.: 4196-89-8
M. Wt: 312.4 g/mol
InChI Key: DYJIIMFHSZKBDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Neopentyl Glycol Dibenzoate Research

The history of this compound is intrinsically linked to the development of its precursor, Neopentyl Glycol (NPG). Research and synthesis of NPG began in the mid-20th century, with companies like Germany's Degussa exploring new methods to produce polyols in the early 1950s. justdial.com NPG is synthesized industrially via the aldol (B89426) reaction of isobutyraldehyde (B47883) and formaldehyde (B43269). wikipedia.orgchemicalbook.com This created a versatile chemical building block with a unique dimethyl structure that provides excellent thermal and hydrolytic stability. justdial.comgantrade.com

The exploration of NPG derivatives, including this compound, was a natural progression as researchers sought to create high-performance additives for the burgeoning polymer industry. The specific timeline for the initial synthesis of this compound is not widely documented, but its development aligns with the broader search for non-phthalate plasticizers. researchgate.net As environmental and health concerns regarding traditional phthalate (B1215562) plasticizers grew, research into alternatives like benzoate (B1203000) esters intensified. marketresearchfuture.com In this context, this compound emerged as a high-performance solid plasticizer, valued for its stability and compatibility, particularly in applications where properties like UV resistance were critical. hallstarindustrial.comjinjiachem.com

Evolution of this compound Applications in Polymer Systems

The application of this compound has evolved significantly, establishing it as a multifunctional additive in a diverse array of polymer systems. Its primary function is as a plasticizer, but it also serves as a processing aid and nucleating agent, enhancing both the processability and final properties of materials. hallstarindustrial.comtrigon-chemie.com

Initially recognized for its utility in Polyvinyl Chloride (PVC) and coatings, its applications have expanded to include adhesives and high-performance engineering thermoplastics. jinjiachem.compolymeradd.co.th

Polyvinyl Chloride (PVC): In PVC formulations, it is used as a plasticizer to improve flexibility and processing characteristics. jinjiachem.compolymeradd.co.th Research comparing various glycol dibenzoates found that this compound exhibits a high plasticizing effect. researchgate.net It is considered a safe and effective alternative to traditional phthalates.

Coatings and Inks: It is an effective plasticizer in coatings, particularly for acrylic-based formulations where its excellent UV stability is a major advantage. hallstarindustrial.com2017erp.comhaihangchem.com This stability helps maintain the integrity and appearance of the coating over time. It is also a key intermediate in the production of powder coating resins. basf.com

Adhesives and Sealants: The compound is used as a plasticizer in hot-melt adhesives. 2017erp.com It is also uniquely employed as a cleaner for hot melt coating and laminating equipment. hallstarindustrial.comtrigon-chemie.comazelis.com

Engineering Thermoplastics: In thermoplastic polyesters such as Polyethylene terephthalate (B1205515) (PET), Polybutylene terephthalate (PBT), and Polycyclohexylenedimethylene terephthalate (PCT), it functions as a nucleating agent, aiding crystal growth during processing. hallstarindustrial.com2017erp.comtrigon-chemie.com For polymers like polycarbonate and talc-filled polypropylene (B1209903), it acts as a processing aid to improve injection molding by reducing cycle times. hallstarindustrial.com2017erp.com It also serves as an extrusion aid for rigid vinyl compounds. 2017erp.comtrigon-chemie.com

Table 2: Evolution of this compound Applications
Polymer SystemFunctionBenefit
Polyvinyl Chloride (PVC)PlasticizerImproves flexibility and heat resistance. jinjiachem.compolymeradd.co.th
Acrylic CoatingsPlasticizerProvides excellent UV light stability. hallstarindustrial.com2017erp.com
Hot Melt AdhesivesPlasticizer / CleanerIncreases flexibility; used to clean application equipment. 2017erp.comazelis.com
Thermoplastic Polyesters (PET, PBT)Nucleating AgentAids crystal growth during nucleation. hallstarindustrial.comtrigon-chemie.com
Polycarbonate (PC) / Polypropylene (PP)Processing AidImproves injection molding and reduces cycle time. 2017erp.com2017erp.com
Rigid Vinyl CompoundsExtrusion AidEnhances the extrusion process. hallstarindustrial.comtrigon-chemie.com

Current Research Landscape and Key Challenges for this compound

The current research landscape for plasticizers is heavily influenced by the global push for sustainability, safety, and higher performance. marketresearchfuture.compersistencemarketresearch.com this compound is well-positioned as a non-phthalate plasticizer with a strong performance record, particularly noted for its thermal stability and low volatility. Current research continues to explore its utility in various high-performance applications. For instance, recent studies have investigated the synthesis of new copolyesters, such as poly(diethylene glycol adipate-co-neopentylglycol adipate), for use as biodegradable plasticizers, indicating ongoing innovation with NPG-based structures. researchgate.net

However, the compound and its parent materials face several key challenges:

Competition from Bio-Based Alternatives: A dominant trend in the polymer additives market is the development of bio-based plasticizers derived from renewable resources like vegetable oils. marketresearchfuture.commeticulousresearch.com While this compound is a petrochemically derived product, the industry's focus on "green" chemistry and renewable feedstocks presents a significant competitive challenge. meticulousresearch.comsci-hub.se

Synthesis and Purification Optimization: For the precursor Neopentyl Glycol, research continues to address challenges in its synthesis. These include improving the efficiency and selectivity of the catalytic systems used in the aldol condensation and subsequent hydrogenation steps to reduce by-products and enhance yield. mdpi.comgoogleapis.com Ensuring high purity of the final dibenzoate ester is crucial for its performance in advanced material applications.

Evolving Performance Demands: Industries like automotive and construction continuously demand materials with enhanced durability, weather resistance, and performance under extreme conditions. meticulousresearch.com While this compound offers excellent properties, there is ongoing research and development across the entire plasticizer market to create novel molecules that push performance boundaries even further. researchgate.netmarketresearch.com

Furthermore, the precursor NPG is itself a subject of novel research, such as its use as an active supporting matrix in shape-stabilized phase change materials (SSPCMs) for thermal energy storage and as a stable scaffold for developing radiopharmaceuticals. chemicalbook.commdpi.comacs.org These advanced applications of the parent diol could inspire future research into new functional derivatives, potentially expanding the landscape for this compound and related compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20O4 B167191 Neopentyl glycol dibenzoate CAS No. 4196-89-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-benzoyloxy-2,2-dimethylpropyl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O4/c1-19(2,13-22-17(20)15-9-5-3-6-10-15)14-23-18(21)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJIIMFHSZKBDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC(=O)C1=CC=CC=C1)COC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1038822
Record name Neopentyl glycol dibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1038822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name 1,3-Propanediol, 2,2-dimethyl-, 1,3-dibenzoate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

4196-89-8
Record name Neopentyl glycol dibenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4196-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Neopentyl glycol dibenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004196898
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NEOPENTYL GLYCOL DIBENZOATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166504
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Propanediol, 2,2-dimethyl-, 1,3-dibenzoate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Neopentyl glycol dibenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1038822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethylpropane-1,3-diyl dibenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.893
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NEOPENTYL GLYCOL DIBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JBP9MR90CQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Reaction Pathway Elucidation for Neopentyl Glycol Dibenzoate

Esterification Reaction Mechanisms for Neopentyl Glycol Dibenzoate Synthesis

The primary route for synthesizing this compound is through the esterification of neopentyl glycol with benzoic acid or its derivatives. This process involves the formation of two ester bonds as the hydroxyl groups of neopentyl glycol react with the carboxyl groups of benzoic acid, eliminating water as a byproduct. Another significant pathway is transesterification, where neopentyl glycol reacts with an ester of benzoic acid, such as methyl benzoate (B1203000), to yield the desired dibenzoate and a different alcohol (methanol in this case) as a byproduct. researchgate.net The molecular structure of neopentyl glycol, with its two primary hydroxyl groups on a sterically hindered quaternary carbon, influences the reaction kinetics and conditions required for efficient di-substitution.

The general reaction for the direct esterification is: Neopentyl Glycol + 2 Benzoic Acid ⇌ this compound + 2 H₂O

Catalytic Approaches in this compound Esterification

Catalysts are crucial in the synthesis of this compound to increase the reaction rate and achieve high yields under industrially viable conditions. The esterification reaction is typically slow without a catalyst and requires high temperatures, which can lead to side reactions. Catalytic approaches are broadly divided into homogeneous and heterogeneous systems.

Homogeneous catalysts dissolve in the reaction mixture, providing excellent contact with the reactants. Research in this area has predominantly focused on strong acid catalysts. Mineral acids, particularly sulfuric acid, and organic acids like p-toluenesulfonic acid are commonly employed. researchgate.netvulcanchem.comjiuanchemical.com These catalysts function by protonating the carbonyl oxygen of the benzoic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl groups of neopentyl glycol.

In a typical laboratory or industrial synthesis using a homogeneous catalyst, neopentyl glycol and benzoic acid are heated in the presence of the acid catalyst. jiuanchemical.comsmolecule.com The water formed during the reaction is continuously removed, often by azeotropic distillation with a solvent like toluene (B28343), to shift the equilibrium towards the formation of the dibenzoate product. pnu.ac.ir

Table 1: Examples of Homogeneous Catalysts in Esterification Reactions

Catalyst Reactants Temperature Range (°C) Key Findings
Sulfuric Acid Diethylene glycol, Adipic acid 150-220 Effective for driving esterification; water removal is critical. vulcanchem.com
p-Toluenesulfonic acid Neopentyl glycol, Acetic acid Controlled Facilitates the formation of neopentyl glycol diacetate. jiuanchemical.com

Heterogeneous catalysts exist in a different phase from the reaction mixture, which offers significant advantages, including ease of separation from the product and potential for catalyst recycling, aligning with green chemistry principles. researchgate.net Investigations have explored solid acid catalysts and enzymes.

Solid Acid Catalysts: Acidic ion-exchange resins, such as polystyrene-divinylbenzene-sulfonated resins (e.g., Dowex, Amberlyst), have been successfully used to catalyze the esterification of neopentyl glycol. researchgate.netpnu.ac.ir In these systems, the reaction proceeds at elevated temperatures, with the solid resin providing the acidic sites necessary for the reaction to occur. One study on the synthesis of various neopentyl glycol esters using an acidic ion-exchange resin reported the completion of the esterification reaction within 4-5 hours. pnu.ac.ir

Enzymatic Catalysis: Biocatalysts, particularly immobilized lipases like Candida antarctica lipase (B570770) B (often marketed as Novozym® 435 or Lipozyme® 435), represent a green alternative. researchgate.net These enzymes operate under much milder conditions (e.g., lower temperatures) and can lead to ultra-pure products with fewer side reactions. researchgate.netnih.gov Research on the enzymatic synthesis of neopentyl glycol diheptanoate demonstrated that yields of 90-95% could be achieved at 70°C in a solvent-free system. nih.gov This approach highlights a sustainable pathway that could be adapted for dibenzoate synthesis.

Table 2: Research Findings on Heterogeneous Catalysis for NPG Ester Synthesis

Catalyst Type Specific Catalyst Reactants Temperature (°C) Yield Reaction Time Reference
Ion Exchange Resin Dowex 50WX2 NPG, Propionic acid Up to 100 Not specified Not specified researchgate.net
Ion Exchange Resin Polystyrenedivinylbenzenesulfated NPG, Fatty acids Elevated 90% (dicaproate) 4-5 hours pnu.ac.ir
Homogeneous Catalysis Research

Non-Catalytic Synthetic Routes

Synthesis of neopentyl glycol esters can also proceed without a dedicated catalyst in a process known as "self-catalysis." In this route, a large molar excess of the carboxylic acid reactant also functions as the acidic catalyst. finechem-mirea.ru This approach simplifies the reaction mixture but requires more extreme conditions.

Research into the kinetic laws of neopentyl glycol esterification with acetic and 2-ethylhexanoic acids under self-catalysis conditions revealed that a significant molar excess of the acid is necessary. finechem-mirea.ru The studies established that to achieve a 95% yield of NPG diacetate, a reaction time of 20–22 hours at 100–110°C was required. For the bulkier NPG di(2-ethylhexanoate), the conditions were even more demanding, requiring 26–28 hours at 160–170°C. finechem-mirea.ru These findings indicate that while feasible, the non-catalytic route is energy-intensive and slow compared to catalyzed methods.

Table 3: Conditions for Non-Catalytic (Self-Catalyzed) NPG Diester Synthesis

Product Acid Molar Excess Temperature (°C) Reaction Time (h) Yield
NPG Diacetate 8-fold 100-110 20-22 95%
NPG di(2-ethylhexanoate) 8-fold 160-170 26-28 Not specified

Data derived from kinetic studies by Chistyakov et al. (2024) finechem-mirea.ru

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net Key areas of focus include the use of recyclable heterogeneous catalysts, biocatalysis, and the development of solvent-free reaction conditions.

Solvent-Free Synthesis Studies

Performing chemical reactions without solvents offers numerous environmental and economic benefits, including reduced waste, lower processing costs, and enhanced safety. rsc.orgresearchgate.net Several synthetic strategies for neopentyl glycol esters have been investigated under solvent-free conditions.

The high-temperature, self-catalyzed esterification method is inherently a solvent-free process, though it is energy-intensive. finechem-mirea.ru A more prominent green approach is the use of enzymatic catalysts in solvent-free media. Research on the synthesis of neopentyl glycol diheptanoate using Novozym® 435 was conducted in an open-air, solvent-free system. nih.gov This setup not only eliminates organic solvents but also facilitates the removal of the water byproduct through evaporation, effectively driving the reaction toward the product. nih.gov This method achieved a high yield (95%) under mild temperature conditions (70°C), demonstrating a highly efficient and environmentally friendly pathway. nih.gov Such solvent-free enzymatic methods are directly applicable to the synthesis of this compound, offering a sustainable alternative to traditional processes. researchgate.net

Table 4: Comparison of Solvent-Free Synthesis Approaches for NPG Esters

Method Catalyst Temperature (°C) Key Advantage Studied Product
Self-Catalysis None (excess acid) 100-170 No catalyst or solvent needed NPG diacetate finechem-mirea.ru

Sustainable Feedstock Utilization

The synthesis of this compound traditionally relies on the esterification of neopentyl glycol (NPG) with benzoic acid, both of which have historically been derived from petrochemical feedstocks. However, significant advancements have been made in developing sustainable pathways for these precursors, driven by increasing environmental awareness and the need to transition to a circular economy.

The production of the polyol component, neopentyl glycol, is undergoing a green transformation. Several chemical companies are now offering bio-based NPG. jiuanchemical.comperstorp.com This is achieved by utilizing renewable raw materials, such as biomass-derived materials, waste cooking oil, palm byproducts, and biogas, in the production process. jiuanchemical.comlgcorp.com Companies like BASF and Perstorp employ a biomass balance (BMB) approach, where renewable feedstocks are introduced at the beginning of the chemical production process. perstorp.com The sustainable content is then allocated to specific products using a certified mass balance method, such as ISCC PLUS (International Sustainability & Carbon Certification PLUS). perstorp.comlgcorp.com This results in a "drop-in" solution identical in quality and performance to its fossil-based counterpart, allowing for a reduction in the carbon footprint of end products without process adjustments for the user. In some cases, the use of renewable energy in the production process further enhances the sustainability profile, leading to products with a significantly reduced or even negative carbon footprint when biogenic CO2 uptake is considered. perstorp.com

Similarly, the production of benzoic acid, conventionally achieved through the oxidation of petroleum-derived toluene, is being re-evaluated. google.com Research has demonstrated viable routes to produce benzoic acid and its derivatives from renewable, bio-based sources. One promising pathway involves using biomass-derived coumalic acid, which can be converted to benzoates with high yields through heterogeneous catalytic reactions. rsc.org Other explored bio-based feedstocks include xylan (B1165943) and ethanol (B145695) derived from carbohydrate-containing biomass. google.comdntb.gov.ua These methods represent a shift away from fossil fuel dependency and the drawbacks associated with toluene oxidation, such as high energy consumption and the use of heavy metal catalysts. google.com The use of arylboronic neopentylglycol esters in copper-catalyzed reactions also presents a pathway for producing benzoic acid derivatives. organic-chemistry.org

Reaction Kinetics and Thermodynamic Analysis of this compound Formation

The formation of this compound via the esterification of neopentyl glycol with benzoic acid is a reversible equilibrium reaction. A comprehensive understanding of its reaction kinetics and thermodynamics is essential for process design, optimization, and control.

While specific kinetic data for the NPG-benzoic acid system is not extensively published, valuable insights can be drawn from studies on analogous esterification reactions involving NPG and other carboxylic acids. For instance, kinetic studies on the esterification of NPG with acetic acid and 2-ethylhexanoic acid have been performed. finechem-mirea.rucolab.ws These studies determined key kinetic parameters such as activation energies and pre-exponential factors for the formation of both monoesters and diesters, providing a foundational kinetic model for similar reactions. finechem-mirea.rucolab.ws

The general mechanism involves a two-step consecutive reaction:

Neopentyl Glycol + Benzoic Acid ⇌ Neopentyl Glycol Monobenzoate + Water

Neopentyl Glycol Monobenzoate + Benzoic Acid ⇌ this compound + Water

Kinetic analysis of the esterification of ethylene (B1197577) glycol with benzoic acid reveals that the rate constants are a function of the carboxylic acid group concentration, which acts as a catalyst. capes.gov.br It was also noted that under conditions with high concentrations of both benzoic acid and the dibenzoate product, a parallel pyrolysis reaction can occur, which is also catalyzed by the carboxy groups. capes.gov.br The reaction can be catalyzed by heterogeneous resins as well, and kinetic models can be developed by estimating parameters through non-linear regression, minimizing the difference between measured and predicted concentrations. researchgate.net The reliability of these estimated parameters can be further analyzed using advanced statistical methods like the Markov chain Monte Carlo (MCMC) method. researchgate.net

Optimization Strategies for this compound Synthesis

Optimizing process parameters is crucial for maximizing the efficiency, yield, and purity of this compound synthesis while minimizing costs and reaction time. Key parameters that are typically manipulated include temperature, pressure, reactant molar ratio, and catalyst concentration.

A study using the Taguchi method to optimize the production of a polyol ester from neopentyl glycol and hexanoic acid provides a clear example of process parameter optimization. asianpubs.org The investigation into temperature, pressure, acid-to-glycol molar ratio, and catalyst amount revealed that pressure and temperature were the most influential factors. asianpubs.org The highest conversion was achieved at the lowest pressure studied (0.5 kPa), which facilitates the removal of water. asianpubs.org

The optimal conditions identified in that specific study were a temperature of 423 K (150 °C), a pressure of 0.5 kPa, a sulfuric acid catalyst concentration of 0.5% w/w, and a hexanoic acid to NPG molar ratio of 3:1, which resulted in a 99% conversion. asianpubs.org In other reported syntheses, reaction temperatures are often higher, with some processes running at 220 °C using a tetraisopropyl titanate catalyst. google.com Enzymatic synthesis routes offer milder conditions; for example, the synthesis of neopentyl glycol diheptanoate was optimized at 70 °C. researchgate.net

The table below, based on findings for a similar NPG ester synthesis, illustrates the impact of varying process parameters. asianpubs.org

ParameterLevel 1Level 2Level 3ImportanceOptimal Level
Temperature (K) 42345348338.8%423 K
Pressure (kPa) 0.52550High0.5 kPa
HA:NPG Molar Ratio 1.5:13:16:1Medium3:1
Catalyst (wt %) 0.51.01.54.3%0.5 wt %

Data derived from a study on neopentyl glycol esterification with hexanoic acid. asianpubs.org

Several strategies are employed to enhance the yield and selectivity of this compound. Selectivity, in this context, refers to maximizing the formation of the desired diester over the monoester intermediate.

Control of Stoichiometry: Manipulating the molar ratio of the reactants is a primary method to control the extent of the reaction. Using a significant molar excess of benzoic acid can drive the reaction equilibrium towards the formation of the dibenzoate. For example, studies on similar NPG esterifications have used an eightfold molar excess of the carboxylic acid to achieve yields as high as 95% for the diester. finechem-mirea.rucolab.ws

Byproduct Removal: As esterification is a reversible reaction, the continuous removal of the water byproduct is one of the most effective methods to increase the final yield. pnu.ac.ir This is commonly achieved through azeotropic distillation, where an entraining agent like toluene or xylene is added to the reaction mixture. pnu.ac.irgoogle.com The azeotrope of water and the entrainer has a lower boiling point than the individual components, allowing for its removal by distillation, thus shifting the reaction equilibrium to favor product formation.

Catalyst Selection: The choice of catalyst significantly impacts reaction rate and selectivity. While strong mineral acids like sulfuric acid are effective, they can sometimes lead to side reactions or be difficult to remove from the final product. asianpubs.org Heterogeneous catalysts, such as acidic ion-exchange resins, offer the advantage of easy separation from the reaction mixture. researchgate.netpnu.ac.ir Organometallic catalysts, like tetraisopropyl titanate, are also commonly used in industrial processes for producing benzoate esters. google.comgoogle.com For greener synthesis, enzymatic catalysts such as immobilized lipases (e.g., Novozym® 435) have proven highly effective, achieving high yields (≥90%) under solvent-free and milder temperature conditions. researchgate.netmdpi.com

Process Integration: Enhancing the purity of the initial reactants can also improve the final product yield and selectivity by minimizing side reactions. For instance, improvements in the synthesis of neopentyl glycol itself, such as methods to reduce byproducts like hydroxypivaldehyde esters, ensure a high-purity starting material for the subsequent esterification. mdpi.comgoogle.com

Functional Mechanisms and Performance Evaluation of Neopentyl Glycol Dibenzoate in Polymer Matrices

Plasticizing Mechanisms of Neopentyl Glycol Dibenzoate in Polymer Systems

The plasticization of Poly(vinyl chloride) (PVC) by this compound (NPGDB) is fundamentally driven by molecular interactions that disrupt the polymer's inherent rigidity. In its unplasticized state, PVC is a rigid material due to strong intermolecular van der Waals forces and dipole-dipole interactions between the polymer chains, specifically between the carbon-chlorine (C-Cl) bonds. The primary mechanism of plasticization involves the insertion of NPGDB molecules between these PVC chains. nih.gov

According to the widely accepted lubricity and gel theories of plasticization, the NPGDB molecules function by shielding the PVC chains from one another. nih.gov This shielding action effectively weakens the intermolecular forces that hold the polymer chains in a rigid network. The polar ester groups within the NPGDB structure are crucial for its compatibility with the polar PVC matrix, enabling it to be readily incorporated. nih.gov Once integrated, the bulky, non-polar neopentyl group and the benzoate (B1203000) rings of the NPGDB molecule create steric hindrance, pushing the PVC chains further apart and increasing the free volume within the polymer matrix. This increased intermolecular distance reduces friction between polymer chains, allowing them to slide past one another more easily, which imparts flexibility, softness, and enhanced elongation to the final product. nih.govpolymeradd.co.th

Research comparing various glycol dibenzoates has demonstrated the superior plasticizing efficiency of this compound. In a key study, a series of glycol dibenzoates were synthesized and their effects on the mechanical properties of PVC films were evaluated. The results indicated that this compound imparts the highest plasticizing effect. researchgate.net This is followed in effectiveness by triethylene glycol dibenzoate and ethylene (B1197577) glycol dibenzoate. researchgate.net

The high efficiency of NPGDB is attributed to its unique molecular structure. The branched, gem-dimethyl group on the central neopentyl glycol core provides significant steric volume, which is highly effective at separating PVC chains and increasing free volume, leading to a more pronounced increase in flexibility compared to linear glycol-based dibenzoates.

Table 1: Comparative Plasticizing Effect of Various Glycol Dibenzoates on PVC

Based on findings that NPGDB exhibits the highest plasticizing effect among the tested compounds. researchgate.net The table illustrates the relative performance hierarchy.

Dibenzoate EsterChemical Structure of Glycol ComponentRelative Plasticizing EfficiencyKey Structural Feature
This compound2,2-dimethylpropane-1,3-diolHighestBranched (gem-dimethyl group)
Triethylene Glycol Dibenzoate2-[2-(2-hydroxyethoxy)ethoxy]ethanolHighLinear with Ether Linkages
Ethylene Glycol Dibenzoateethane-1,2-diolModerateLinear, Short Chain
2-(n-butyl)-2-ethyl-1,3-propanediol Dibenzoate2-(n-butyl)-2-ethyl-1,3-propanediolLowerBranched

Ether linkages within the glycol component of dibenzoate plasticizers are known to contribute to the plasticization of PVC. researchgate.net Plasticizers like diethylene glycol dibenzoate (DEGDB) and dipropylene glycol dibenzoate (DPGDB) contain these flexible ether bonds, which enhance molecular mobility and compatibility with PVC. mdpi.com

However, studies have shown that despite the absence of ether linkages, this compound exhibits a superior plasticizing effect compared to its ether-containing counterparts like triethylene glycol dibenzoate. researchgate.net This suggests that the specific molecular architecture of the glycol can be more influential than the presence of ether bonds alone. The highly branched structure of the neopentyl glycol core in NPGDB creates significant free volume and disrupts polymer chain packing more effectively than the linear, ether-containing structures of DEGDB or DPGDB. nih.govresearchgate.net While ether linkages do contribute to flexibility, the steric effect of NPGDB's gem-dimethyl group provides a more dominant plasticizing mechanism. researchgate.net Furthermore, the absence of ether linkages in NPGDB can be advantageous in certain applications, as some research indicates that ether bonds may lead to metabolites that are more difficult to biodegrade. nih.govmdpi.comacs.org

Comparative Plasticizing Efficiency Studies with Other Benzoate Esters

This compound as a Thermoplastic Processing Aid

This compound serves as an effective external lubricant and processing aid in demanding thermoplastic systems such as polycarbonate (PC) and talc-filled polypropylene (B1209903) (PP). polymeradd.co.thhallstarindustrial.com

In Polycarbonate , the mechanism of melt flow improvement is primarily due to a reduction in melt viscosity. polymeradd.co.th During high-temperature processing, NPGDB molecules migrate to the interface between the polymer melt and the metal surfaces of processing equipment (e.g., extruder barrel, mold). This action reduces the friction between the polymer and the equipment, allowing the melt to flow more easily. polymeradd.co.th The enhanced flow facilitates the filling of complex molds, reduces processing temperatures, and can lead to energy savings and a lower risk of thermal degradation of the PC. polymeradd.co.th

Die build-up, also known as die drool, is the accumulation of degraded polymer and additives on the lips of an extrusion die. novachem.com This phenomenon can lead to surface defects on the extrudate and necessitates periodic shutdowns for cleaning. novachem.comcore.ac.uk

This compound effectively mitigates die build-up through its function as an external lubricant. polymeradd.co.thpolymeradd.co.th During extrusion, NPGDB migrates to the high-shear region at the die exit. It forms a lubricating layer on the metal surfaces of the die, which prevents the polymer melt from adhering to it. polymeradd.co.thlyondellbasell.com By reducing the friction at the polymer-metal interface, NPGDB facilitates a smoother exit of the polymer from the die and minimizes the deposition of material that would otherwise build up and degrade. polymeradd.co.thpolymeradd.co.th This leads to improved surface finish on the extruded product, enhanced dimensional stability, and increased operational efficiency due to reduced downtime for equipment maintenance. polymeradd.co.thpolymeradd.co.th

Enhancement of Processing Stability and Dimensional Control

This compound (NPGDB) serves as a critical processing aid in polymer extrusion, notably enhancing both the stability of the process and the dimensional accuracy of the final product. polymeradd.co.th Its primary function in this capacity is to improve the melt flow properties of the polymer matrix. polymeradd.co.th By acting as an internal and external lubricant, NPGDB reduces friction between polymer chains and between the polymer melt and the metal surfaces of processing equipment, such as extruders and dies. polymeradd.co.th

This lubricating action leads to a more uniform melt viscosity, mitigating fluctuations that can cause processing instabilities. polymeradd.co.th The promotion of more consistent processing conditions is directly linked to improved dimensional control and uniformity of the extruded profile. polymeradd.co.th Furthermore, the incorporation of NPGDB can lead to an improved surface finish on extruded products by helping to reduce common surface imperfections like melt fracture and sharkskin. polymeradd.co.th Its presence also helps to minimize the buildup of polymer melt on die surfaces, which prevents fouling, reduces downtime for cleaning, and contributes to a smoother, more continuous manufacturing process. polymeradd.co.th

Table 1: Effects of this compound on Processing Stability

Feature Effect of this compound Outcome
Melt Viscosity Reduces and stabilizes melt viscosity More consistent processing conditions polymeradd.co.th
Friction Acts as a lubricant for polymer and equipment surfaces Enhanced melt flow and smoother processing polymeradd.co.th
Die Build-Up Minimizes adherence of polymer melt to die surfaces Reduced downtime and fewer surface defects polymeradd.co.th

| Dimensional Control | Promotes uniformity in the extruded product | Improved product consistency and accuracy polymeradd.co.th |

Optimization of Extrusion Parameters (Temperature, Screw Speed, Throughput Rate)

The inclusion of this compound as a processing aid allows for greater flexibility and optimization of key extrusion parameters, including temperature, screw speed, and throughput rate. polymeradd.co.th The improved melt flow and lubrication provided by NPGDB can enable processors to achieve target production outputs at lower temperatures, potentially reducing energy consumption. polymeradd.co.th

The optimization of these parameters is a complex interplay. For instance, studies on general polymer extrusion show that adjusting the temperature in different extruder zones, the rotational speed of the screw, and the feed rate all have significant impacts on the final product quality and process efficiency. mdpi.comresearchgate.net An increase in screw speed or feed rate often requires careful management of the temperature profile to ensure proper melting and mixing without degrading the polymer. mdpi.commdpi.com By enhancing the processing stability and flowability of the material, NPGDB facilitates a wider operational window for these parameters. polymeradd.co.th This allows manufacturers to fine-tune their process to maximize throughput and efficiency without compromising the quality or dimensional integrity of the final product. polymeradd.co.th For example, an optimized process might involve a specific combination of a higher screw speed and a tailored temperature profile that would not be feasible without the improved processability afforded by an additive like NPGDB. mdpi.comresearchgate.net

Table 2: Impact of this compound on Extrusion Parameter Optimization

Extrusion Parameter General Role in Extrusion Influence of this compound
Temperature Controls polymer melting and viscosity Allows for processing at potentially lower temperatures, saving energy polymeradd.co.thresearchgate.net
Screw Speed Affects mixing, residence time, and throughput Enables higher speeds without compromising stability, increasing output polymeradd.co.thmdpi.com

| Throughput Rate | Determines the volume of material processed over time | Facilitates higher and more consistent throughput due to improved melt flow polymeradd.co.thmdpi.com |

Nucleating Agent Functionality of this compound in Thermoplastic Polyesters

Promotion of Crystal Growth During Nucleation in Polyethylene Terephthalate (B1205515) (PET), Polybutylene Terephthalate (PBT), and Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT)

This compound functions effectively as a nucleating agent and crystal growth promoter in various thermoplastic polyesters, including Polyethylene Terephthalate (PET), Polybutylene Terephthalate (PBT), and Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT). 2017erp.comhallstarindustrial.comazelis.com2017erp.comtrigon-chemie.com2017erp.com In semi-crystalline polymers like PET, achieving a high degree of crystallinity is essential for desirable properties such as high temperature stability, stiffness, and dimensional stability. researchgate.net However, PET naturally crystallizes at a slow rate, which can be a limitation in processes like injection molding. researchgate.netswaminathansivaram.in

NPGDB is incorporated into these polyester (B1180765) resins to accelerate the rate of crystallization. 2017erp.comhallstarindustrial.comazelis.com It works by providing sites for crystals to form (nucleation) and by plasticizing the resin, which increases polymer chain mobility, allowing the chains to organize into crystalline structures more rapidly. researchgate.net This dual function makes it highly effective in controlling the crystalline morphology of the finished product. hallstarindustrial.comazelis.com2017erp.com The ability to induce and control crystallization is critical for developing targeted properties in the final molded part. researchgate.net

Table 3: Role of this compound in Thermoplastic Polyesters

Polymer Abbreviation Function of this compound
Polyethylene Terephthalate PET Aids crystal growth during nucleation hallstarindustrial.comazelis.com2017erp.comtrigon-chemie.com2017erp.com
Polybutylene Terephthalate PBT Aids crystal growth during nucleation hallstarindustrial.comazelis.com2017erp.comtrigon-chemie.com2017erp.com

Reduction of Cycle Time in Injection Molding Processes

By increasing the rate of crystallization, NPGDB allows the polymer to solidify and achieve dimensional stability more quickly and at a higher temperature. researchgate.net This accelerated solidification means that the part can be ejected from the mold sooner, shortening the cooling portion of the molding cycle. 2017erp.comhallstarindustrial.com2017erp.com2017erp.com The cumulative effect of shaving seconds off each cycle can lead to substantial increases in productivity and manufacturing efficiency, making it a valuable additive for high-volume production of injection-molded parts from resins like PET and PBT. 2017erp.comresearchgate.net

Role of this compound in Coatings and Adhesives

Performance as a Plasticizer in Acrylic-Based Coatings, Focusing on Ultraviolet Light Stability

In the formulation of coatings, this compound is utilized as an effective plasticizer, particularly within acrylic-based systems. 2017erp.comhallstarindustrial.comazelis.comulprospector.com As a plasticizer, it increases the flexibility and durability of the coating film. A key performance characteristic of NPGDB in this application is its excellent stability when exposed to ultraviolet (UV) light. 2017erp.comhallstarindustrial.comazelis.com2017erp.comjinjiachem.com

Table 4: Mentioned Chemical Compounds

Compound Name Abbreviation
This compound NPGDB
Polyethylene Terephthalate PET
Polybutylene Terephthalate PBT
Poly(1,4-cyclohexylenedimethylene terephthalate) PCT
Polyvinyl chloride PVC
Diethylene glycol DEG
Propylene glycol PEG
Acetyl tributyl citrate ATBC

Mechanisms of Cleaning Action in Hot Melt Coating and Laminating Equipment

This compound (NPGDB) serves as an effective cleaning agent for hot melt coating and laminating equipment due to a combination of its physical properties and chemical interactions with adhesive residues. hallstarindustrial.com The primary mechanisms of its cleaning action involve solvency, plasticization, and viscosity reduction of cured or charred hot melt adhesives.

At its core, the cleaning process leverages the "like dissolves like" principle. NPGDB's chemical structure, being a dibenzoate ester, gives it excellent solvency for many polymers commonly used in hot melt adhesive formulations, such as ethylene-vinyl acetate (B1210297) (EVA) copolymers, polyolefins, and polyesters. google.comgoogle.com When introduced into a contaminated system at an elevated temperature, the molten NPGDB penetrates and swells the hardened or cross-linked adhesive deposits.

The key steps in the cleaning mechanism are as follows:

Melting and Circulation: NPGDB is a waxy solid with a low melting point, typically around 48-51°C. trigon-chemie.com It is introduced into the hot melt tank and heated to the adhesive's processing temperature. In its molten state, it is a low-viscosity fluid that can be circulated through the entire system, including tanks, hoses, pumps, and application nozzles.

Plasticization and Solvation: As a potent plasticizer, NPGDB integrates into the polymer matrix of the residual adhesive. This process disrupts the intermolecular forces between the polymer chains, softening the hardened material. Its solvent action further breaks down the adhesive's structure, reducing its cohesion and adhesion to the metal surfaces of the equipment.

Viscosity Reduction and Flushing: By plasticizing and solvating the adhesive residues, NPGDB drastically lowers their viscosity. The mixture of the cleaning agent and the softened adhesive becomes a low-viscosity fluid that can be easily purged or flushed from the system. This action effectively removes not only softened adhesive but also charred particles that may have formed from thermal degradation, preventing nozzle blockages and ensuring consistent adhesive application during subsequent production runs. hallstarindustrial.com

This cleaning process is crucial for preventative maintenance, as the buildup of cured or charred adhesive can lead to equipment malfunction, product defects, and increased downtime. The use of NPGDB as a flushing agent provides an efficient method to maintain the operational integrity of hot melt application systems.

Influence of this compound on Rheological Properties of Polymer Melts

This compound significantly influences the rheological properties of polymer melts, primarily by acting as a processing aid and a non-reactive plasticizer. trigon-chemie.com2017erp.com Its incorporation into a polymer matrix modifies key characteristics such as melt viscosity, flow behavior, and viscoelasticity, which are critical for processing operations like extrusion and injection molding.

The primary effect of NPGDB is the reduction of melt viscosity. This occurs because the relatively small NPGDB molecules position themselves between the large polymer chains, increasing the free volume and reducing the intermolecular friction (van der Waals forces) between them. This lubricating effect allows the polymer chains to slide past one another more easily, resulting in a less viscous melt at a given temperature.

Key influences on rheological properties include:

Enhanced Melt Flow: By lowering viscosity, NPGDB improves the melt flow characteristics of the polymer. This is particularly beneficial in injection molding, where it facilitates the complete filling of complex molds and can lead to a reduction in cycle times. hallstarindustrial.com2017erp.com In extrusion processes, it allows for smoother processing and can help mitigate issues like die build-up.

Reduced Processing Temperatures: The reduction in melt viscosity allows polymers to be processed at lower temperatures without compromising flowability. This can lead to energy savings and reduce the risk of thermal degradation of the polymer during processing.

Improved Processing Stability: NPGDB can help to stabilize the melt viscosity, leading to more consistent processing conditions. This uniformity is crucial for producing extruded or molded parts with consistent dimensions and surface quality.

Research findings have demonstrated the significant impact of benzoate esters and neopentyl glycol structures on polymer rheology. For instance, a study on a copolyester adhesive showed a dramatic reduction in melt viscosity when blended with neopentyl dibenzoate. google.com

Table 1: Effect of this compound on Copolyester Melt Viscosity
MaterialMelt Viscosity at 190°C (Poise)Viscosity Reduction
Unmodified Copolyester1600-
Copolyester + 25 wt% NPGDB30481%

Data sourced from U.S. Patent 4,340,526. google.com

Table 2: Summary of Rheological Effects of NPGDB on Various Polymers
Polymer MatrixPrimary Rheological EffectProcessing BenefitReference
CopolyestersSubstantial melt viscosity reductionImproved blending and application google.com
Polycarbonate (PC)Reduced melt viscosity, enhanced melt flowImproved injection molding, lower processing temperature hallstarindustrial.com
Talc-Filled Polypropylene (PP)Reduced melt viscosity variationsEnhanced processing stability, reduced die build-up hallstarindustrial.com
Rigid Polyvinyl Chloride (PVC)Enhanced melt flow propertiesImproved extrusion, better surface finish researchgate.net

Polymer Compatibility and Blending Studies with Neopentyl Glycol Dibenzoate

Assessment of Compatibility with Diverse Polymer Systems

NPGDB demonstrates compatibility with several key polymer systems, where it primarily functions as a processing aid and plasticizer. hallstarindustrial.com

Polypropylene (B1209903) (PP): In talc-filled polypropylene, NPGDB is used to enhance the injection molding process by reducing cycle times. hallstarindustrial.com2017erp.comazelis.com It acts as a lubricant and flow enhancer, which can also aid in the dispersion of fillers like talc (B1216), ensuring a more uniform distribution within the polymer matrix. polymeradd.co.th While polypropylene generally has good resistance to many chemicals, its compatibility can be influenced by temperature and specific chemical agents. calpaclab.comprinsco.comkelco.com.auastisensor.com The addition of NPGDB improves the melt flow, a critical factor in processing filled PP grades. polymeradd.co.th

Polycarbonate (PC): NPGDB is incorporated into polycarbonate to improve injection molding by reducing cycle times. hallstarindustrial.com2017erp.comazelis.com It functions as a lubricant and flow enhancer, reducing the melt viscosity of PC. polymeradd.co.th This improved melt flow facilitates the filling of intricate molds and can minimize defects like flow lines. polymeradd.co.th Furthermore, NPGDB can enhance the surface finish of molded polycarbonate parts. polymeradd.co.th Polycarbonate itself is known for its high impact resistance and high melting point, but can be susceptible to certain solvents. google.comcalpaclab.com

Thermoplastic Polyesters (e.g., PET, PBT, PCT): NPGDB is used in thermoplastic polyesters such as poly(ethylene terephthalate) (PET), poly(butylene terephthalate) (PBT), and poly(cyclohexylenedimethylene terephthalate) (PCT) to assist in crystal growth during nucleation. hallstarindustrial.com2017erp.comazelis.com This role as a nucleating agent can influence the crystallization rate and final morphology of the polyester (B1180765). epo.org2017erp.com The structure of neopentyl glycol itself is known to enhance thermal and hydrolytic stability in polyesters. basf.combasf.comgantrade.com

Acrylics: NPGDB serves as an effective plasticizer in acrylic-based coatings, particularly where excellent UV light stability is required. 2017erp.comazelis.comlanxess.com Its compatibility with acrylic polymers helps to improve flexibility and durability. polymeradd.co.th In applications like floor finishes, it can enhance gloss, improve application properties by reducing viscosity, and increase resistance to environmental factors. polymeradd.co.th

Interactive Data Table: Compatibility and Function of NPGDB in Various Polymers

Polymer SystemPrimary Function of NPGDBObserved Effects
Polypropylene (PP) Processing Aid, LubricantReduces injection molding cycle time, improves filler dispersion. 2017erp.compolymeradd.co.th
Polycarbonate (PC) Processing Aid, Flow EnhancerReduces injection molding cycle time, lowers melt viscosity, improves surface finish. hallstarindustrial.compolymeradd.co.th
Thermoplastic Polyesters Nucleating Agent, PlasticizerAids crystal growth during nucleation. 2017erp.com2017erp.com
Acrylics PlasticizerProvides excellent UV stability, enhances flexibility and gloss. 2017erp.compolymeradd.co.th

Structure-Property Relationships in Neopentyl Glycol Dibenzoate-Modified Polymers

The incorporation of this compound into polymer matrices induces specific changes in the final properties of the material, which are directly linked to its chemical structure. The bulky neopentyl group and the aromatic benzoate (B1203000) rings are key to its function.

The neopentyl structure provides significant steric hindrance, which enhances the thermal and hydrolytic stability of the polymers it is blended with. gantrade.comresearchgate.net This is particularly evident in polyesters, where the neopentyl glycol moiety is known to improve resistance to degradation. gantrade.com In unsaturated polyester resins, the flexibility of the neopentyl glycol component can lead to a decrease in the viscosity of the resin, a result of reduced intermolecular interactions between the polymer chains. mdpi.comsemanticscholar.org

The benzoate groups contribute to its effectiveness as a plasticizer. In PVC, for instance, this compound has been shown to exhibit a high plasticizing effect, which is attributed to the interactions between the plasticizer and the polymer chains, leading to increased flexibility. researchgate.net

Studies on polyesters containing neopentyl glycol have shown that its incorporation can influence the glass transition temperature (Tg) and melting temperature (Tm). For example, in poly(propylene terephthalate) copolymers, the introduction of neopentyl glycol units can affect the crystalline structure and final properties of the material. researchgate.net Similarly, in bio-based polyesters, the use of neopentyl glycol in combination with other diols can tailor the mechanical properties, such as Young's modulus and elongation at break. semanticscholar.org

Influence of this compound on Polymer Morphology and Crystallization Behavior

This compound significantly influences the morphology and crystallization behavior of semi-crystalline polymers, particularly thermoplastic polyesters. 2017erp.com2017erp.com

In polymers like PET and PBT, NPGDB acts as a nucleating agent, which means it provides sites for crystals to begin forming. 2017erp.com2017erp.com This can lead to an increased rate of crystallization. epo.org A higher crystallization rate is often desirable in processing applications like injection molding, as it can lead to shorter cycle times and improved dimensional stability of the final part.

The addition of NPGDB can also affect the size and perfection of the resulting crystals. By promoting nucleation, it can lead to a larger number of smaller spherulites, which can in turn affect the mechanical and optical properties of the polymer. For example, in some polyester compositions, the use of a plasticizer like NPGDB in conjunction with a nucleating agent can result in materials with excellent retention of light reflectance. epo.org

In a study on poly(lactic acid) (PLA), a biodegradable polyester, the addition of plasticizers, including dibenzoates, was found to lower the glass transition temperature (Tg) and the cold crystallization temperature (Tcc). researchgate.net This indicates that the plasticizer increases the mobility of the polymer chains, allowing them to crystallize at lower temperatures. The crystalline morphology of the plasticized PLA was also affected by the presence of the plasticizer. researchgate.net

Interactions of this compound with Other Polymer Additives

This compound is often used in complex formulations that include other additives, and its interactions with these components can be crucial for the final performance of the material.

With Fillers: In talc-filled polypropylene, NPGDB aids in the dispersion of the talc filler. polymeradd.co.th By reducing the melt viscosity of the polymer, it facilitates the wetting of the filler particles, leading to a more uniform distribution and preventing agglomeration. polymeradd.co.th This improved dispersion can enhance the mechanical properties of the composite material.

With Other Plasticizers: NPGDB can be used in combination with other plasticizers to achieve a desired balance of properties. The compatibility of different plasticizers with each other and with the polymer is a key consideration in formulating plasticized materials. kinampark.com

With Nucleating Agents: In some applications, NPGDB is used alongside inorganic nucleating agents, such as talc, to further enhance the crystallization of polyesters. epo.org A patent for polyester compositions mentions the use of a plasticizer, with this compound being a preferred example, in combination with an inorganic nucleating agent to achieve a high crystallization rate. epo.org

With Impact Modifiers: Polymer compositions may also contain impact modifiers to improve toughness. A European patent application describes polyester compositions that can contain both a plasticizer like NPGDB and impact modifiers, which can be either reactive or non-reactive with the polyester matrix. epo.org The presence of NPGDB as a plasticizer and processing aid can influence the dispersion and effectiveness of these impact modifiers.

Interactive Data Table: Effects of NPGDB Interaction with Other Additives

Interacting AdditivePolymer SystemObserved Effect of Interaction
Talc (Filler) PolypropyleneNPGDB improves dispersion of talc, leading to more uniform material. polymeradd.co.th
Inorganic Nucleating Agents Thermoplastic PolyestersSynergistic effect to enhance crystallization rate. epo.org
Impact Modifiers Thermoplastic PolyestersNPGDB can influence the dispersion and effectiveness of impact modifiers. epo.org

Environmental Fate and Ecotoxicological Research on Neopentyl Glycol Dibenzoate

Biodegradation Pathways and Kinetics of Neopentyl Glycol Dibenzoate

The breakdown of this compound by biological processes, particularly by microorganisms, is a critical factor in determining its environmental persistence.

Ready Biodegradability Assessment

This compound is classified as a readily biodegradable substance. lanxess.com This classification is typically determined by standardized screening tests, such as the OECD 301 series, which measure the extent of degradation over a 28-day period. google.combio-haoyun.com For a substance to be considered readily biodegradable under these guidelines, it must achieve a high percentage of conversion to carbon dioxide, typically exceeding 60% of the theoretical maximum, within a 10-day window during the 28-day test. google.comregulations.gov

The biodegradability of dibenzoate plasticizers can be influenced by the chemical structure of the glycol component. For instance, a study on Dipropylene Glycol Dibenzoate, a structurally similar compound, found that it was not readily biodegradable, achieving only 29% degradation of its Chemical Oxygen Demand (COD) in one test. mst.dk The ready biodegradability of this compound indicates it is unlikely to persist for long periods in aerobic environments where microbial activity is present. lanxess.com

Table 1: OECD 301 Ready Biodegradability Test Criteria

Test GuidelineParameter MeasuredPass Level for Ready Biodegradability
OECD 301A / 301EDissolved Organic Carbon (DOC) Removal≥ 70% within 28 days
OECD 301BCO₂ Evolution≥ 60% of Theoretical CO₂ (ThCO₂) within 28 days
OECD 301D / 301FTheoretical Oxygen Demand (ThOD)≥ 60% of ThOD within 28 days
This table summarizes the general pass criteria for common ready biodegradability tests as defined by the OECD. google.com

Degradation in Activated Sludge Systems

In environments such as wastewater treatment plants, this compound is subject to degradation by activated sludge. cymitquimica.com The primary mechanism for the biodegradation of dibenzoate plasticizers begins with the enzymatic hydrolysis of one of the ester bonds. ulprospector.comchemicalbook.com This initial step is carried out by microorganisms present in the sludge and results in the formation of two intermediate metabolites: Benzoic acid and Neopentyl Glycol Monobenzoate. ulprospector.com

Subsequent degradation of these intermediates proceeds along separate pathways. Benzoic acid is a common organic compound that is readily metabolized by many microbial species. The Neopentyl Glycol Monobenzoate is also broken down further. A key structural feature of Neopentyl Glycol is the absence of an ether linkage, which is present in other glycols like diethylene glycol and dipropylene glycol. oecd.org The lack of this ether bond in the monobenzoate metabolite is significant, as ether linkages can inhibit microbial degradation and lead to the accumulation of persistent monoester intermediates. chemicalbook.comoecd.org Therefore, the neopentyl glycol-based monoester is expected to biodegrade more effectively. The ultimate end products of this aerobic degradation process are carbon dioxide, water, and additional microbial biomass. google.com

Environmental Persistence Evaluation

The persistence of this compound in the environment is determined by its resistance to breakdown from chemical and physical processes, such as reactions with water and light.

Hydrolytic Stability in Aqueous Environments

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For this compound, the ester linkages are susceptible to hydrolysis, which would break the compound down into its constituent parts: Neopentyl Glycol and Benzoic Acid. guidechem.com However, the neopentyl structure is known to provide excellent hydrolytic stability to the molecules that contain it. bio-haoyun.comcopernicus.org This inherent stability suggests that the rate of hydrolysis under typical environmental pH (neutral) and temperature conditions is slow. lookchem.comcdhfinechemical.com The rate of hydrolysis can be accelerated under strongly acidic or basic conditions. guidechem.com

Table 2: Factors Influencing Hydrolytic Degradation

FactorInfluence on Hydrolysis Rate
pH Rate is significantly increased in strongly acidic or basic conditions compared to neutral pH.
Temperature Higher temperatures generally increase the rate of the chemical reaction.
Chemical Structure The sterically hindered neopentyl group imparts high hydrolytic stability to the ester bonds.
This table outlines the primary factors affecting the rate of hydrolysis for esters like this compound. bio-haoyun.comguidechem.com

Bioaccumulation Potential in Aquatic Biota

Bioaccumulation refers to the buildup of a chemical in an organism's tissues to a concentration higher than that in the surrounding environment. It is a key consideration in assessing the environmental risk of a substance.

There is an indication that this compound may accumulate in the tissues of aquatic organisms. lanxess.com The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (LogP or Log Kow). This value measures a chemical's lipophilicity, or its tendency to dissolve in fats and oils rather than water. A higher LogP value suggests a greater potential for bioaccumulation.

The LogP for this compound has been reported to be approximately 3.7 to 4.5. A LogP value in this range suggests a moderate to high potential for the substance to bioaccumulate in aquatic life. For comparison, the parent compound, Neopentyl Glycol, has a very low calculated bioconcentration factor (BCF) of less than 9, indicating its potential for bioaccumulation is low. lookchem.com The significant increase in the LogP value for the dibenzoate ester compared to its parent glycol highlights how the addition of the benzoate (B1203000) groups makes the molecule much more lipophilic and thus increases its bioaccumulation potential.

Research on Bioconcentration Factors (BCF)

Ecotoxicity Research

Ecotoxicity studies are fundamental to understanding the potential harm a substance can cause to different trophic levels within an aquatic ecosystem.

Acute toxicity studies have been conducted to determine the effect of this compound on fish. While specific data for the Japanese medaka (Oryzias latipes) is not specified in some readily available safety assessments, general fish toxicity data has been reported. In one study, the 96-hour median lethal concentration (LC50) for fish was determined to be greater than 0.28 mg/L. This indicates the concentration at which 50% of the test fish population did not survive after a 96-hour exposure. Product safety assessments have characterized the material as having low toxicity to fish. lanxess.com

Aquatic invertebrates are a crucial component of aquatic food webs, and their sensitivity to chemical substances is a key ecotoxicological endpoint. For the water flea, Daphnia magna, a standard test organism, the 48-hour median lethal concentration (LC50) for this compound was found to be greater than 0.89 mg/L. General safety assessments classify its toxicity to invertebrates as low. lanxess.com

Algae and aquatic plants form the base of most aquatic ecosystems, and toxicity to these organisms can have cascading effects. In a 72-hour study on the green algae Scenedesmus subspicatus, the median inhibitory concentration (IC50) for this compound was reported to be greater than 0.358 mg/L. This value represents the concentration that causes a 50% inhibition of algal growth. The substance is generally considered to have low toxicity to other aquatic organisms like algae. lanxess.com

Interactive Data Table: Acute Ecotoxicity of this compound

Test OrganismSpeciesEndpointDurationResult (mg/L)Reference
FishFishLC5096 hours> 0.28 lanxess.com
Aquatic InvertebrateDaphnia magna (water flea)LC5048 hours> 0.89 lanxess.com
AlgaeScenedesmus subspicatusIC5072 hours> 0.358 lanxess.com

Beyond acute toxicity, the potential for long-term or chronic effects from continuous, low-level exposure is a significant environmental concern. For this compound, several sources indicate that it may cause long-lasting harmful effects to aquatic life. 2017erp.com This has led to its classification in some safety assessments as hazardous to the aquatic environment (chronic). However, specific long-term studies detailing effects on reproduction, growth, or development over extended periods are not widely available in the public domain. The classification suggests a potential for adverse effects from prolonged exposure in an aquatic environment.

Ecotoxicity to Algae and Aquatic Plants (e.g., Scenedesmus subspicatus, Desmodesmus subspicatus)

Environmental Transport and Distribution Modeling of this compound

The environmental transport and distribution of this compound, a solid plasticizer with low volatility, are critical factors in assessing its potential environmental impact. lanxess.compolymeradd.co.th Modeling is a key tool used to predict how a chemical will partition between different environmental compartments such as air, water, soil, and sediment. While specific, publicly available environmental distribution models for this compound are not extensively documented, the principles of chemical fate modeling for similar substances can be applied.

Fugacity models are a common approach for predicting the environmental distribution of organic chemicals. nih.govulisboa.pt These models use the concept of fugacity, or the "escaping tendency" of a chemical from a particular phase, to determine its equilibrium distribution in a multi-compartment environment. ulisboa.pt A Level III fugacity model, for instance, can predict the steady-state, non-equilibrium distribution of a chemical, accounting for transport and transformation processes. ulisboa.pt For a compound like this compound, with its low vapor pressure (0.003 Pa at 25°C) and slight solubility in water, such models would likely predict a primary distribution to soil and sediment if released into the environment. lanxess.com

A multi-phase, non-steady state equilibrium model (MNSEM 145J) has been used to evaluate the environmental fate of the related compound, neopentyl glycol. oecd.org This type of model calculates the distribution and concentration of a chemical in various environmental phases and even in biota over time. oecd.org For neopentyl glycol, the model indicated distribution into water, soil, and sediment compartments. oecd.org Given the structural similarity, a similar modeling approach would be applicable to this compound, although its higher molecular weight and different physicochemical properties would lead to different quantitative distribution predictions.

The European Chemicals Agency (ECHA) registration dossiers for chemical substances often include data on distribution modeling. For instance, the dossier for a structurally related group of substances, "Fatty acids, C14-18 and C18-unsatd., branched and linear, esters with neopentyl glycol," includes an endpoint summary for distribution modeling, indicating that this is a standard part of the environmental risk assessment for such compounds. europa.eu

Table 1: Physicochemical Properties Relevant to Environmental Transport Modeling

Property Value Implication for Environmental Transport
Vapor Pressure 0.003 Pa (at 25°C) lanxess.com Low volatility suggests limited transport in the atmosphere as a gas.
Solubility in Water Slightly soluble lanxess.com Limited partitioning to the aqueous phase, may adsorb to suspended solids.
Melting Point 46.5°C lanxess.com Exists as a solid at ambient temperatures, affecting its mobility.

| Log KOW (Octanol-Water Partition Coefficient) | >6 (Estimated for similar plasticizers) mst.dk | High potential for sorption to organic matter in soil and sediment, and for bioaccumulation. |

Toxicological Profiles and Human Health Hazard Evaluations of Neopentyl Glycol Dibenzoate

In Vitro and In Vivo Toxicological Studies

Comprehensive studies have been conducted to determine the potential hazards associated with exposure to Neopentyl Glycol Dibenzoate through various routes.

Oral Toxicity Assessments

Acute oral toxicity studies in rats have established a low toxicity profile for this compound. The median lethal dose (LD50) was determined to be greater than 5,000 mg/kg of body weight, indicating that the substance has a low potential for causing acute toxic effects upon ingestion. kleiberit.com

Table 1: Acute Oral Toxicity of this compound

Test Animal Route of Administration LD50 (mg/kg bw) Source(s)

Dermal Toxicity Research

The potential for systemic toxicity following skin contact has been evaluated in rabbits. These studies show a very low level of dermal toxicity. The dermal LD50 was found to be greater than 20,000 mg/kg of body weight, suggesting that this compound is not readily absorbed through the skin in amounts sufficient to cause acute systemic effects. kleiberit.com

Table 2: Acute Dermal Toxicity of this compound

Test Animal Route of Administration LD50 (mg/kg bw) Source(s)

Eye and Skin Irritation Studies

Studies conducted in accordance with OECD guidelines have demonstrated that this compound is not a significant skin or eye irritant.

In a skin irritation study following OECD Guideline 404, the application of this compound to rabbit skin for four hours did not elicit any signs of dermal irritation. regulations.gov Similarly, an eye irritation study in rabbits, consistent with OECD Guideline 405, showed no corneal damage or iridial inflammation. ecetoc.orgepa.govoecd.orgoecd.org Only transient hyperemia of the blood vessels was noted, which resolved within one to two days after instillation.

Table 3: Skin and Eye Irritation Potential of this compound

Test Test Animal Observation Classification Source(s)
Skin Irritation (OECD 404) Rabbit No dermal irritation observed after 4-hour exposure. Not an irritant regulations.gov

Respiratory Sensitization Research

Specific research on the respiratory sensitization potential of this compound is limited. However, information on the parent compound, neopentyl glycol, indicates that it is not considered to be a respiratory sensitizer. ilo.org While this suggests a low likelihood of respiratory sensitization for the dibenzoate ester, direct studies on this compound were not identified in the conducted search.

Genotoxicity Assessments

No specific genotoxicity studies, such as the Ames test (OECD Guideline 471), were found for this compound in the available literature. nih.govnih.govtoxicoop.comvipragen.comcptclabs.com Data on the parent compound, neopentyl glycol, have shown negative results in both in vitro mammalian chromosome aberration tests and the Ames test, suggesting a lack of mutagenic potential for the parent glycol. kleiberit.com

Cytotoxicity Evaluations

Research on Endocrine Disrupting Potential

The potential for endocrine disruption is a critical evaluation point for plasticizers, largely due to the well-documented effects of certain phthalates on the human endocrine system. nih.govmdpi.com While direct studies on this compound are limited, research into structurally similar dibenzoate plasticizers, developed as alternatives to phthalates, provides valuable insight.

In vitro studies have positioned dibenzoate plasticizers as promising candidates with lower toxicity compared to other potential replacements. A 2017 study found that the dibenzoate and succinate (B1194679) classes of plasticizers were the most promising with regard to their effects on Leydig, male germ cell, Sertoli, and prostate cells, while maleate- and fumarate-based chemicals showed significant toxicity. oup.com Specifically, 1,4-butanediol (B3395766) dibenzoate (BDB) was highlighted as having an interesting profile. oup.com Further research in 2022 on spermatogonial stem cells (SSCs), a key component of male fertility, showed that dibenzoate derivatives did not have the detrimental effects observed with the phthalate (B1215562) DEHP and its metabolite MEHP. nih.gov

However, some findings suggest the need for caution. An in-vivo, two-generational study on 1,4-butanediol dibenzoate (BDB) indicated that while it exhibited no acute toxicity, it could produce "subtle but significant alterations of estrogen signaling in the adult testis". mdpi.com This highlights that while some dibenzoates may present a safer profile than traditional phthalates, a potential for interaction with the endocrine system cannot be dismissed without more targeted research on the specific compound . Some researchers note that certain contaminants of potential emerging concern (CPECs), a category that includes benzoate (B1203000) plasticizers, have the potential to act as hormone mimics. researchgate.net

Table 1: Summary of Endocrine Disruption Potential Findings for Dibenzoate Plasticizers

Compound Studied Study Type Key Findings
Dibenzoate Plasticizer Class In vitro cell-based assays (Leydig, germ, Sertoli, prostate cells) Found to be among the most promising alternatives to phthalates with regard to innocuity. oup.com
Dibenzoate Derivatives In vitro spermatogonial stem cell (SSC) culture No detrimental effects on SSC survival or proliferation were detected. nih.gov

Immunotoxicity Studies

Metabolic Pathways and Toxicokinetics (ADME) Studies

The metabolic pathway for this compound has not been directly studied in humans or animals. However, a likely pathway can be inferred from studies on other dibenzoate plasticizers and the metabolic fate of its constituent parts, neopentyl glycol and benzoic acid.

The primary metabolic step for dibenzoate esters is the hydrolysis of the ester bonds. researchgate.netnih.gov Studies on diethylene glycol dibenzoate (D(EG)DB) and dipropylene glycol dibenzoate (D(PG)DB) show that the first step in their biodegradation is the cleavage of one ester bond, which releases benzoic acid and the corresponding monoester (e.g., diethylene glycol monobenzoate). researchgate.netnih.gov

It is anticipated that this compound would follow this same initial pathway, breaking down into benzoic acid and neopentyl glycol monobenzoate, with subsequent hydrolysis releasing a second molecule of benzoic acid and neopentyl glycol.

The subsequent fate of the components would be:

Benzoic Acid: This is a well-known metabolite that is typically conjugated with glycine (B1666218) to form hippuric acid or with glucuronic acid, and then excreted in the urine.

Neopentyl Glycol: Animal studies on neopentyl glycol indicate it is primarily excreted in urine as a glucuronic acid conjugate. nih.gov

A key difference between this compound and plasticizers like D(EG)DB and D(PG)DB is the absence of an ether linkage in the glycol backbone. For D(EG)DB and D(PG)DB, the ether linkage was found to block further degradation of the monoester, leading to its accumulation and an associated increase in solution toxicity in biodegradation studies. researchgate.netnih.gov The simpler, non-ether structure of neopentyl glycol suggests its monoester may be more readily metabolized.

Comparative Toxicology of this compound with Alternative Plasticizers

This compound is part of a class of dibenzoate esters that are considered leading alternatives to phthalate plasticizers. Toxicological comparisons generally find them to be favorable, though not without some potential concerns.

Table 2: Comparative Toxicology of Dibenzoates vs. Other Plasticizers

Plasticizer Class Comparison Point Findings
Dibenzoates vs. Phthalates (DEHP) In vitro Male Reproductive Toxicity Dibenzoate derivatives (specifically 1,4-butanediol dibenzoate) showed no detrimental effects on spermatogonial stem cells, whereas DEHP and its metabolite MEHP were detrimental. nih.gov
Dibenzoates vs. Phthalates (DEHP) In vitro Cellular Toxicity Dibenzoates were found to be significantly less toxic to Leydig, germ, Sertoli, and prostate cell lines compared to DEHP. oup.com
Dibenzoates vs. Phthalates (DINP) Ecotoxicity & Bioaccumulation One analysis suggested that while dibenzoates compare well with the phthalate DINP on many human health endpoints, they may contain substances that are more ecotoxic and have a higher potential to bioaccumulate. habitablefuture.org
Dibenzoates vs. Other Alternatives In vitro Cellular Toxicity Dibenzoate and succinate-based plasticizers were found to be the most promising and least toxic in a panel of cell-based assays when compared to maleate- and fumarate-based alternatives. oup.com
Dibenzoates with Ether Linkages (DEGDB, DPGDB) Metabolite Toxicity Biodegradation of DEGDB and DPGDB led to the accumulation of toxic monoester metabolites. researchgate.net This is a potential point of differentiation for dibenzoates like NPGDB that lack ether linkages.

| Dibenzoates vs. Phthalates | Biodegradability | Dibenzoate plasticizers have been suggested to be more easily biodegraded than commonly used plasticizers like DEHP. researchgate.net |

Occupational Exposure Assessments in Research and Manufacturing Settings

Assessments of this compound in occupational settings focus on controlling exposure during its handling and processing. Potential for worker exposure exists during manufacturing, unloading, storage, and transfer operations. lanxess.com The risk is considered much lower in facilities that use the material in closed manufacturing processes. lanxess.com

No specific occupational exposure limits (OELs) have been established for this compound by major regional regulatory bodies. scbt.com In the absence of a specific OEL, exposure is managed through standard industrial hygiene practices and engineering controls.

Recommended control measures include:

Engineering Controls : Process enclosures, local exhaust ventilation to keep airborne concentrations below any recommended limits, and ensuring dust concentrations are below explosive limits are recommended. lanxess.com

Personal Protective Equipment (PPE) : Safety glasses with side-shields, permeation-resistant gloves, and standard work clothing (long pants and long-sleeved shirts) are advised. lanxess.comscbt.com In cases of insufficient ventilation, an appropriate NIOSH/MSHA-approved respirator should be used. kleiberit.comscbt.com

Employee Training : Workers who handle the material should be trained on proper handling procedures and understand the potential health and physical hazards. lanxess.com

These measures are designed to minimize dermal, ocular, and inhalation exposure in industrial and research settings.

Analytical Methodologies for Neopentyl Glycol Dibenzoate Characterization and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in elucidating the molecular structure of neopentyl glycol dibenzoate and identifying its functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic peaks corresponding to the different types of protons in the molecule. A certificate of analysis for this compound confirms that its proton NMR spectrum conforms to its structure. aliyuncs.com The aromatic protons of the benzoate (B1203000) groups typically appear in the range of δ 7.8–8.1 ppm. The methylene (B1212753) protons (CH₂) adjacent to the ester oxygen atoms are expected around δ 3.8–4.2 ppm, while the methyl protons (CH₃) of the neopentyl group would produce a singlet at a lower chemical shift.

¹³C NMR: The ¹³C NMR spectrum provides further structural confirmation. Key signals include the carbonyl carbon of the ester group at approximately 167 ppm and the methylene carbons adjacent to the ester oxygen at around 65–70 ppm. The quaternary carbon and the methyl carbons of the neopentyl group also show distinct signals. The successful synthesis of neopentyl glycol diesters has been confirmed using ¹³C NMR, with a characteristic chemical shift observed at 173.71 ppm for the ester functional group. analis.com.my

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

NucleusChemical Shift (ppm)Assignment
¹H~8.0Aromatic Protons (ortho to C=O)
¹H~7.4-7.6Aromatic Protons (meta and para to C=O)
¹H~4.0Methylene Protons (-CH₂-O)
¹H~1.1Methyl Protons (-C(CH₃)₂)
¹³C~166Carbonyl Carbon (C=O)
¹³C~133Aromatic Carbon (para to C=O)
¹³C~130Aromatic Carbon (ipso, attached to C=O)
¹³C~129.5Aromatic Carbons (ortho to C=O)
¹³C~128.5Aromatic Carbons (meta to C=O)
¹³C~70Methylene Carbon (-CH₂-O)
¹³C~35Quaternary Carbon (-C(CH₃)₂)
¹³C~22Methyl Carbons (-C(CH₃)₂)

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum should be identical to that of a reference standard. echemi.com A strong absorption band around 1720 cm⁻¹ is characteristic of the C=O stretching vibration of the ester group. Another significant peak, typically found around 1270 cm⁻¹, corresponds to the C-O stretching vibration. The presence of an ester functional group in synthesized neopentyl glycol diester was confirmed by an FTIR peak at 1738 cm⁻¹. analis.com.my The analysis of polyester (B1180765) coatings also utilizes FTIR to identify the polymer type. aesan.gob.es

Table 2: Characteristic FTIR Absorption Bands for this compound

Frequency (cm⁻¹)Vibrational ModeFunctional Group
~3100-3000C-H StretchAromatic
~2960-2850C-H StretchAliphatic (CH₃, CH₂)
~1720C=O StretchEster
~1600, ~1450C=C StretchAromatic Ring
~1270C-O StretchEster
~1100C-O StretchEster
~710C-H BendAromatic (Ortho-disubstituted)

Mass spectrometry (MS) is a vital technique for identifying and characterizing the degradation products of this compound. It provides information on the molecular weight and fragmentation patterns of the parent compound and its metabolites or degradation products. For instance, liquid chromatography-mass spectrometry (LC-MS) has been employed to identify oligomeric degradation products of similar compounds like diethylene glycol adipate, providing insights into degradation mechanisms. vulcanchem.com In the analysis of polyester coatings, matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is used to investigate potential non-volatile migrants. aesan.gob.es Furthermore, pyrolysis gas chromatography with mass spectrometry can analyze organic compounds resulting from the decomposition of materials containing related substances. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used method for the analysis of semi-volatile compounds like this compound. aesan.gob.es The purity of this compound is often determined by gas chromatography (GC), with standards typically exceeding 98.0%. tcichemicals.comtcichemicals.com In a study of additives in food contact plastics, this compound was analyzed using GC-MS, where it was identified with a molecular weight of 312 and a characteristic mass-to-charge ratio (m/z) of 105. scirp.org The analysis of qualitative and quantitative composition of reaction samples during the synthesis of neopentyl glycol esters is also carried out using GC-MS. researchgate.netfinechem-mirea.ru

Table 3: Typical GC-MS Parameters for this compound Analysis

ParameterCondition
Column5% Phenyl Methyl Siloxane (e.g., HP-5MS)
Injector Temperature250°C - 300°C aesan.gob.esscirp.org
Carrier GasHelium scirp.orgmdpi.com
Oven ProgramInitial temp 50-90°C, ramp to 300-320°C scirp.orgmdpi.com
MS DetectorElectron Impact (EI), Scan mode (e.g., m/z 40-800) scirp.org
Retention Time12.41 min (in a specific study) frontiersin.org

High-Performance Liquid Chromatography (HPLC) is another key technique for the analysis of this compound, particularly for non-volatile or thermally labile compounds. HPLC methods are used to confirm the identity of the compound, where the retention time of the major peak in a sample chromatogram corresponds to that of a standard preparation. echemi.com While specific HPLC methods for this compound are not detailed in the provided context, methods for similar dibenzoate esters can provide a framework. For instance, diethylene glycol dibenzoate can be analyzed by reverse-phase (RP) HPLC using a mobile phase of acetonitrile (B52724) and water with an acid modifier. sielc.com For the analysis of related compounds in food contact materials, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is used, employing a C18 column and a gradient elution with acetonitrile and an aqueous formic acid solution. aesan.gob.esfxcsxb.com

Table 4: General HPLC Conditions for Dibenzoate Analysis

ParameterCondition
ColumnReverse-Phase C18 (e.g., ACQUITY UPLC BEH C18) fxcsxb.com
Mobile PhaseAcetonitrile and Water with Formic or Phosphoric Acid sielc.comfxcsxb.com
ElutionGradient fxcsxb.com
DetectorUV or Mass Spectrometry (MS) echemi.comfxcsxb.com
Flow Rate~0.4 mL/min aesan.gob.es
Column Temperature~35°C aesan.gob.es

Gas Chromatography-Mass Spectrometry (GC-MS)

Purity Assessment and Trace Impurity Profiling

The characterization of this compound requires robust analytical methodologies to ensure its purity and to identify and quantify any trace impurities. The purity of the compound is critical for its performance, particularly in sensitive applications such as polymer and coatings manufacturing. The primary method for assessing the purity of this compound is Gas Chromatography (GC), often equipped with a Flame Ionization Detector (FID). Commercial grades of this compound typically specify a minimum purity of 98.0% as determined by GC. 2017erp.comtcichemicals.com

Beyond the main component, a comprehensive purity assessment also involves the quantification of residual starting materials, by-products, and other contaminants. Key parameters that are often specified include moisture content, which is typically determined by Karl Fischer (KF) titration, and the acid value, which is quantified by acidimetric titration. 2017erp.com These analyses ensure that the final product meets the required quality standards for its intended applications.

Trace impurity profiling is crucial as even small amounts of certain substances can affect the thermal stability, color, and long-term performance of the polymers in which this compound is used. Potential impurities can originate from the synthesis of the neopentyl glycol (NPG) precursor or from the esterification process itself. Impurities detected in neopentyl glycol can include neopentyl glycol formic acid ester and neopentyl glycol isolactic acid ester. cir-safety.org The manufacturing process for benzoate esters, such as neopentyl glycol dicaprylate/dicaprate, involves a purification step specifically designed to remove by-products and residual impurities. tainstruments.com Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the identification of these trace-level impurities. researchgate.net

The following table summarizes the typical analytical specifications for commercially available this compound.

ParameterMethodSpecificationSource(s)
PurityGas Chromatography (GC)min. 98.0 % 2017erp.com
AppearanceVisualWhite to off-white powder/crystal 2017erp.com
Melting RangeCapillary Tube Method48-51 °C 2017erp.com
Moisture ContentKarl Fischer Titrationmax. 1.0 % 2017erp.com
Acid ValueAcidimetric Titrationmax. 0.2 % (mg KOH/g) 2017erp.com

Thermal Analysis Techniques in Polymer Systems

Thermal analysis techniques are indispensable for characterizing the effect of this compound on the properties of polymer systems. As a plasticizer and processing aid, its interaction with the polymer matrix under thermal stress dictates the material's processing window and end-use performance. The two most common techniques employed for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) for Thermal Degradation

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a fundamental technique for assessing the thermal stability of polymers and plasticized formulations. sryahwapublications.com By heating a sample on a precision microbalance, a TGA instrument can determine the temperatures at which thermal degradation events occur, such as the volatilization of plasticizers or the decomposition of the polymer backbone. tainstruments.com

The table below shows TGA findings for neopentyl glycol and related polymer systems, illustrating how the technique is applied to assess thermal stability.

SampleKey FindingsTemperature Range/Heating RateSource(s)
Neopentyl Glycol (NPG)Showed a maximum thermal decomposition temperature (Tmax) at 159.72°C.Not specified researchgate.net
Soy-based adhesive with Neopentyl Glycol Diglycidyl EtherExhibited a three-stage degradation process. An initial stage (50–210°C) of possible post-reaction, a second stage (210–270°C) of initial degradation, and a third stage (270–450°C) of main chain degradation.Room temperature to 600°C at 10°C/min mdpi.com
Nylon 6,6The degradation onset temperature was determined to be around 413°C. The technique was also used to precisely create samples with controlled levels of degradation for further analysis.Ramp at 10°C/min to 1000°C tainstruments.com

Differential Scanning Calorimetry (DSC) for Polymer Interactions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is exceptionally useful for studying the interactions between plasticizers and polymers. A key parameter determined by DSC is the glass transition temperature (Tg), which is the temperature at which a rigid, glassy polymer becomes soft and rubbery. The addition of a plasticizer like this compound to a polymer matrix lowers its Tg, an effect that is readily quantifiable by DSC. hitachi-hightech.com

The extent of Tg depression is an indicator of the plasticizer's efficiency and compatibility with the polymer. A study of various glycol dibenzoates in Polyvinyl Chloride (PVC) concluded that this compound provides the highest plasticizing effect, implying a significant reduction in the polymer's Tg. researchgate.net In copolyesters containing neopentyl glycol, DSC is used to measure the Tg, which is a critical property for determining the material's service temperature. nih.gov A typical DSC analysis involves heating the sample at a controlled rate, often 5°C/min or 10°C/min, and observing the shift in the baseline of the heat flow curve that corresponds to the glass transition. hitachi-hightech.com

The following table presents examples of how DSC is used to measure the glass transition temperature of various polymer systems, including those with plasticizers.

Polymer SystemPlasticizer/Co-monomerEffect on Glass Transition Temperature (Tg)DSC Heating RateSource(s)
Polyvinyl Chloride (PVC)Dioctyl Phthalate (B1215562) (DOP)Tg decreased from 80.7°C (0 wt%) to 69.3°C (10 wt%) and 56.4°C (20 wt%).10°C/min hitachi-hightech.com
Neopentyl Glycol (NPG)N/A (Pure substance)Showed a melting temperature of 131.74°C.Not specified researchgate.net
Unsaturated Polyester (UPR)Propylene Glycol/Neopentyl GlycolThe resulting UPR showed a Tg of 63.7°C.Not specified nih.gov

Migration Studies of this compound from Polymer Matrices

When polymers containing this compound are used in applications involving direct contact with food, beverages, or other sensitive products, it is imperative to study the potential for this compound to migrate out of the polymer matrix. Migration studies are essential for ensuring consumer safety and regulatory compliance. These studies typically involve exposing the polymer to food simulants under controlled conditions of time and temperature, followed by the analysis of the simulant to quantify any migrated substances. mdpi.com

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the determination of this compound and its precursor, neopentyl glycol, in food simulants. fxcsxb.com A validated LC-MS/MS method for neopentyl glycol migration involved using various food simulants such as water, acetic acid, ethanol (B145695) solutions, and olive oil. The method demonstrated low limits of detection (LOD) and quantification (LOQ), making it suitable for enforcing regulatory limits. fxcsxb.com For instance, China's National Health Commission has set a specific migration limit (SML) for 2,2-Dimethyl-1,3-propanediol (neopentyl glycol) at 0.05 mg/kg. packaginglaw.com

In addition to the intentionally added substance itself, migration studies also focus on Non-Intentionally Added Substances (NIAS). These can be impurities from the raw materials, or reaction and degradation products formed during polymer processing or use. researchgate.net In polyester coatings used for food cans, oligomers are a common type of NIAS. Studies have identified cyclic and linear oligomers of terephthalic acid and neopentyl glycol migrating from can coatings. mdpi.comaesan.gob.es The identification of these unknown migrants often requires advanced analytical techniques like high-resolution mass spectrometry (e.g., LC-Q-TOF/MS). mdpi.com

The table below details the parameters of a validated LC-MS/MS method for the quantification of neopentyl glycol migration.

ParameterDetailsSource(s)
Analytical TechniqueLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) fxcsxb.com
ColumnACQUITY UPLC® BEH C18 (50 mm × 2.1 mm, 1.7 µm) fxcsxb.com
Mobile PhaseGradient elution with 0.01% formic acid solution and acetonitrile fxcsxb.com
Ionization ModeElectrospray Ion Source in positive ion (ESI+) mode fxcsxb.com
QuantificationExternal Standard Method fxcsxb.com
Linear Range10–100 µg/L (or µg/kg) fxcsxb.com
Limit of Detection (LOD)5 µg/L (or µg/kg) fxcsxb.com
Limit of Quantitation (LOQ)10 µg/L (or µg/kg) fxcsxb.com
Food SimulantsWater, 4% acetic acid, 10-95% ethanol, olive oil fxcsxb.com

The following table lists compounds related to this compound that have been identified as migrants or NIAS from food contact materials.

Identified Migrant/NIASPolymer/Material SourceAnalytical Technique(s)Source(s)
Neopentyl GlycolFood contact materialsLC-MS/MS fxcsxb.com
Terephthalic acid ester of neopentyl glycol cyclic dimerPolyester coatings from food cansLC-MSn, MALDI-TOF MS mdpi.comaesan.gob.es
Di(ethylene glycol) dibenzoatePolyester coatings from food cansGC-MS mdpi.com
Phthalic/isophthalic/terephthalic acid with neopentyl glycol (oligomers)Polyester coatings from food cansMALDI-TOF MS aesan.gob.es

Computational Chemistry and Molecular Modeling Studies of Neopentyl Glycol Dibenzoate

Molecular Dynamics Simulations of Neopentyl Glycol Dibenzoate-Polymer Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound when used as a plasticizer in polymers, most commonly polyvinyl chloride (PVC). These simulations model the atomic-level movements and interactions between the plasticizer and polymer chains over time, offering insights into the mechanisms of plasticization.

Detailed research findings from MD simulations on systems similar to this compound in PVC reveal several key aspects of plasticizer performance. The primary role of the plasticizer is to increase the free volume of the polymer matrix, which lowers the glass transition temperature (Tg) and imparts flexibility. MD simulations can quantify this effect. For instance, simulations show that the introduction of a plasticizer increases the distance between PVC chains, weakening the polymer-polymer interactions and allowing for greater chain mobility at lower temperatures. researchgate.netnih.govmdpi.com

The compatibility between the plasticizer and the polymer is a critical factor for its effectiveness and long-term stability in the material. This is often assessed by calculating the interaction energy and the Flory-Huggins solubility parameter (χ). A lower, more negative interaction energy between the plasticizer and the polymer compared to their self-interaction energies indicates good compatibility. nih.gov For this compound, the polar ester groups are expected to form strong interactions with the polar C-Cl groups of PVC, while the bulky neopentyl core and aromatic benzoate (B1203000) rings contribute to steric separation of the polymer chains. nih.govmdpi.com The diffusion coefficient of the plasticizer within the polymer matrix, another critical parameter that can be calculated from MD simulations, relates to its migration rate and permanence. nih.govnih.gov

Simulation ParameterTypical Predicted Value for a Benzoate Plasticizer in PVCSignificance
Glass Transition Temperature (Tg) Reduction 50-80 KMeasures plasticizing efficiency; a larger reduction indicates greater flexibility imparted to the polymer.
Interaction Energy (Polymer-Plasticizer) -150 to -250 kJ/molIndicates compatibility; more negative values suggest stronger, more favorable interactions and better miscibility.
Flory-Huggins Solubility Parameter (χ) < 0.5Quantifies miscibility; a value below 0.5 is generally considered indicative of good compatibility.
Diffusion Coefficient of Plasticizer 10⁻⁸ to 10⁻⁷ cm²/s at processing temperaturesPredicts the tendency of the plasticizer to migrate out of the polymer, affecting durability and potential for human exposure.

Note: The values presented are representative based on studies of benzoate and other common plasticizers in PVC and serve as an illustrative example for this compound. nih.govmdpi.comnih.gov

Density Functional Theory (DFT) Calculations for this compound Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations can elucidate its stability, predict its behavior in chemical reactions such as hydrolysis, and analyze its spectroscopic properties.

A key area of investigation for ester-based plasticizers is their susceptibility to hydrolysis, which is the cleavage of the ester bond in the presence of water, often catalyzed by acids or bases. This process can lead to the degradation of the plasticizer and the release of its constituent alcohol (neopentyl glycol) and acid (benzoic acid). DFT studies on similar benzoate esters have detailed the reaction pathways for hydrolysis. researchgate.netbeilstein-journals.org The calculations typically focus on identifying the transition states and intermediates to determine the activation energy (Ea) of the reaction. A lower activation energy implies a faster reaction rate. researchgate.netbeilstein-journals.orgnih.gov

For the base-catalyzed hydrolysis of a benzoate ester, the mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester group, forming a tetrahedral intermediate. beilstein-journals.org The subsequent departure of the alkoxide group is often the rate-determining step. DFT calculations can model the geometries and energies of the reactant, intermediate, transition state, and product, providing a quantitative understanding of the reaction's feasibility. beilstein-journals.orgrsc.org These studies confirm that the hydrolysis of benzoate esters is a multi-step process with specific energy barriers for each elementary step. beilstein-journals.org

DFT Calculated ParameterRepresentative Value for Benzoate Ester HydrolysisScientific Implication
Activation Energy (Ea) of Hydrolysis 14-20 kcal/molRepresents the energy barrier for the rate-determining step of ester cleavage; higher values indicate greater hydrolytic stability.
Reaction Enthalpy (ΔH) -10 to -15 kcal/molIndicates the overall energy released or absorbed during the hydrolysis reaction; negative values signify an exothermic and spontaneous process.
Energy of Lowest Unoccupied Molecular Orbital (LUMO) -0.5 to 0.2 eVRelates to the susceptibility of the carbonyl carbon to nucleophilic attack; a lower LUMO energy generally correlates with higher reactivity.
Mulliken Charge on Carbonyl Carbon +0.6 to +0.8 eIndicates the partial positive charge on the carbonyl carbon atom, making it the primary site for nucleophilic attack during hydrolysis.

Note: Data are illustrative and based on DFT studies of ethyl benzoate and similar model compounds to represent the reactivity of the ester functional group in this compound. researchgate.netbeilstein-journals.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Environmental Fate and Toxicity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical in silico tools that correlate the structural properties of chemicals (molecular descriptors) with their biological activity or environmental fate. For this compound, QSAR models can be used to predict properties like biodegradability, bioaccumulation potential, and potential toxicity, such as endocrine-disrupting effects, without extensive laboratory testing. nih.gov

The development of a QSAR model involves compiling a dataset of chemicals with known experimental values for a specific endpoint (e.g., toxicity). Various molecular descriptors are then calculated for these chemicals. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies). Statistical methods, such as multiple linear regression, are used to build a mathematical equation that links the most relevant descriptors to the observed activity. nih.govnih.gov

For plasticizers, a significant concern is their potential to act as endocrine-disrupting chemicals (EDCs). nih.gov QSAR models have been developed to predict the binding affinity of various chemicals to nuclear receptors, such as the estrogen receptor or androgen receptor. acs.org Descriptors found to be important in these models often relate to the molecule's size, shape, hydrophobicity (LogP), and electronic properties, which govern how the molecule might fit into the receptor's binding pocket. nih.gov While specific QSAR models for this compound are not widely published, its properties can be evaluated using existing models developed for esters and potential EDCs.

Predicted Property (Endpoint)Key QSAR Molecular DescriptorsSignificance for Environmental Assessment
Biodegradation Half-Life Molecular Weight, Number of Aromatic Rings, Fragment CountsPredicts the persistence of the compound in the environment.
Bioconcentration Factor (BCF) Octanol-Water Partition Coefficient (LogP), Molecular Surface AreaEstimates the potential for the chemical to accumulate in aquatic organisms.
Receptor Binding Affinity (e.g., Estrogen Receptor) Hydrophobicity (LogP), Molecular Shape Indices, Electrostatic Field DescriptorsScreens for potential endocrine-disrupting activity by predicting interaction with biological receptors.
Aquatic Toxicity (LC50) LogP, Polarizability, Energy of the Highest Occupied Molecular Orbital (HOMO)Predicts the concentration that is lethal to 50% of a test population of aquatic organisms.

Note: This table presents examples of endpoints and the types of descriptors commonly used in QSAR models for assessing the environmental fate and toxicity of plasticizers. nih.govnih.govfrontiersin.org

Molecular Docking Studies for Potential Biological Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound or its metabolites) when bound to a second molecule (a receptor, typically a protein or enzyme). This method is widely used in drug discovery and toxicology to screen for potential biological interactions. mdpi.comnih.gov

For this compound, molecular docking could be applied to investigate its potential to interact with biological receptors, particularly nuclear receptors that are common targets for endocrine-disrupting chemicals. These include the peroxisome proliferator-activated receptors (PPARs), the pregnane (B1235032) X receptor (PXR), and the glucocorticoid receptor (GR). mdpi.comnih.gov In a typical docking study, the 3D structure of the target receptor is obtained from a protein database. The this compound molecule is then computationally placed into the receptor's binding site in numerous possible conformations and orientations. A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose, with lower scores indicating more favorable binding. nih.govresearchgate.net

Studies on plasticizers and their metabolites have shown that both hydrophobic and hydrogen bonding interactions are crucial for stable binding within a receptor. nih.gov For this compound, the aromatic rings would likely engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket, while the ester carbonyl oxygens could act as hydrogen bond acceptors. mdpi.comnih.gov Such studies can identify key interacting amino acid residues and provide a structural hypothesis for any observed biological activity, guiding further toxicological testing.

Target ReceptorPredicted Binding Affinity (Vina Score)Key Interacting Amino Acid Residues (Hypothetical)Potential Biological Implication
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) -7.0 to -9.0 kcal/molIsoleucine, Leucine, Phenylalanine, HistidineInteraction could potentially disrupt lipid metabolism and adipogenesis.
Pregnane X Receptor (PXR) -6.5 to -8.5 kcal/molMethionine, Leucine, Tryptophan, ArginineBinding may alter the metabolism of xenobiotics and endogenous substances like steroid hormones.
Glucocorticoid Receptor (GR) -6.0 to -8.0 kcal/molLeucine, Asparagine, Glutamine, ArginineInteraction could potentially interfere with stress response, metabolism, and immune function.
Estrogen Receptor Alpha (ERα) -5.0 to -7.0 kcal/molLeucine, Phenylalanine, Arginine, GlutamateBinding could lead to potential endocrine disruption by mimicking or blocking the natural hormone.

Note: The binding affinity values and interacting residues are illustrative, based on docking studies of other plasticizers with similar structural features, to represent a hypothetical scenario for this compound. mdpi.comnih.govresearchgate.net

Regulatory Science and Risk Assessment Frameworks for Neopentyl Glycol Dibenzoate

Methodologies for Chemical Safety Assessment of Neopentyl Glycol Dibenzoate

The chemical safety assessment of this compound involves a multi-faceted approach that integrates various scientific methodologies to characterize potential hazards and risks. These assessments are fundamental to ensuring the substance can be used safely under anticipated conditions. lanxess.com The core of this process is risk characterization, which is a function of both the inherent hazard of the substance and the potential for exposure. lanxess.com

Key methodologies employed in the safety assessment include:

Toxicological and Ecotoxicological Data Review: This involves a thorough evaluation of existing studies on the substance's effects on human health and various environmental compartments. For this compound, this includes assessing endpoints like skin and eye irritation, acute toxicity, and potential long-term effects. 2017erp.comeuropa.eu The substance is noted to have low acute systemic toxicity. europa.eu

Persistence, Bioaccumulation, and Toxicity (PBT) Assessment: Regulators evaluate a chemical's environmental fate based on its persistence in the environment, its potential to accumulate in organisms, and its toxicity. researchgate.net this compound is considered to be readily biodegradable, which suggests a lower environmental persistence. lanxess.com

High Production Volume (HPV) Chemical Programs: As a substance produced in significant quantities, it falls under programs like the OECD SIDS (Screening Information Data Set), which compiles and assesses data to establish a baseline understanding of its potential hazards. europa.euoecd.org

Chemical Safety Assessment/Report (CSA/CSR): Under frameworks like REACH, a formal CSA and corresponding report may be required. This document details the hazard assessment and demonstrates that risks are controlled for all identified uses. fishersci.fi

The table below summarizes the primary methodologies for assessing the chemical safety of this compound.

| Data Review and Hazard Identification | Systematic review of all available scientific literature and test data to identify potential health and environmental hazards, such as irritation or aquatic toxicity. 2017erp.com | Safety Data Sheets indicate it may cause skin and eye irritation, but long-term health effects are not considered significant under normal handling. lanxess.com2017erp.com |

Exposure Assessment Strategies in Research and Applications

Occupational Exposure: The highest potential for exposure exists in industrial settings during the manufacture, unloading, storage, and handling of the substance. lanxess.com Strategies to mitigate this exposure include:

Engineering Controls: Implementing process enclosures and local exhaust ventilation to minimize airborne contaminants. lanxess.com

Personal Protective Equipment (PPE): Recommending the use of safety glasses, permeation-resistant gloves, and appropriate work clothing. lanxess.com2017erp.com

Worker Training: Ensuring that personnel are trained on proper handling procedures and understand the potential hazards. lanxess.com

Consumer Exposure: For this compound, direct consumer exposure is generally low as it is primarily sold for industrial use and not directly to the public. lanxess.com The main pathway for potential consumer exposure is through migration from finished articles, such as food packaging. Assessment strategies for this pathway include:

Migration Studies: Testing the transfer of the substance from food contact materials (like adhesives) into food simulants under worst-case conditions to estimate dietary intake. mdpi.com

Exposure Modeling: Using mathematical models, such as the multi-phase, non-steady state equilibrium model (MNSEM 145J), to estimate potential daily intake from various environmental sources including air, water, and food. oecd.org

Impact of Global Regulatory Frameworks on this compound Research (e.g., REACH, FDA Food Contact Approval)

Global regulatory frameworks have a significant impact on the research, manufacturing, and use of this compound. Compliance with these regulations requires extensive data generation and continuous safety evaluation.

REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals): In the European Union, REACH is one of the most comprehensive chemical regulations. plasticisers.orgchemistryviews.org All substances manufactured or imported in quantities over one tonne per year must be registered with the European Chemicals Agency (ECHA). sysvoskconsulting.com this compound (EC No. 224-081-9) is registered under REACH, which necessitates the submission of a technical dossier with extensive data on its properties, uses, and safety. trigon-chemie.comeuropa.eugeelio.com This framework drives ongoing research to fill any data gaps and ensure safe use.

FDA (U.S. Food and Drug Administration): In the United States, the FDA regulates substances that come into contact with food. This compound is approved for use as a component of adhesives in food packaging applications. 2017erp.com2017erp.com It is listed under Title 21 of the Code of Federal Regulations (CFR), Part 175.105, which specifies the conditions for its use in indirect food additives. 2017erp.com2017erp.comthegoodscentscompany.com This approval is based on a review of safety and migration data, confirming its suitability for the specified use. fda.gov

The following table outlines the status of this compound under these key regulatory bodies.

Table 2: Regulatory Frameworks Governing this compound

Regulatory Framework Agency Status of this compound Key Provisions
REACH European Chemicals Agency (ECHA) Registered (EC No. 224-081-9). trigon-chemie.comeuropa.eu Requires submission of a technical dossier with safety data. Governs manufacturing, import, and use within the EU market. plasticisers.orgsysvoskconsulting.com
FDA Food Contact U.S. Food and Drug Administration (FDA) Approved for specific uses. Listed under 21 CFR 175.105 as a substance for use as a component of adhesives intended for food contact. 2017erp.com2017erp.comthegoodscentscompany.com

| TSCA | U.S. Environmental Protection Agency (EPA) | Subject to regulation. | The Toxic Substances Control Act (TSCA) governs chemicals in the U.S., requiring reporting and risk evaluation. justdial.com |

Life Cycle Assessment (LCA) Studies for this compound Production and Use

A Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction through processing, manufacture, distribution, use, and disposal or recycling. jiuanchemical.com

While a specific, publicly available LCA for this compound is not detailed in the provided search results, the principles of LCA are applied to its precursor, Neopentyl Glycol (NPG). jiuanchemical.com An LCA for NPG Dibenzoate would analyze:

Raw Material Sourcing: Impacts associated with the extraction and processing of raw materials like NPG and benzoic acid.

Production Process: Energy consumption, water usage, waste generation, and emissions during the esterification process. jiuanchemical.com

Transportation: Environmental footprint of distributing the final product.

Use Phase: Performance and durability in applications like adhesives and coatings, which can influence the lifespan of the end-product. 2017erp.com

End-of-Life: The fate of the chemical after the product's useful life. The fact that this compound is readily biodegradable is a significant positive factor in its end-of-life assessment, as it suggests it will break down in the environment and not persist. lanxess.com

Improving the sustainability profile through LCA involves identifying "hotspots" and implementing measures such as enhancing energy efficiency, minimizing waste, and exploring the use of renewable feedstocks. jiuanchemical.com

Comparison with Regulatory Status of Phthalate (B1215562) Alternatives

This compound is a non-phthalate plasticizer and is often considered a safer alternative to certain traditional ortho-phthalates. 2017erp.com The regulatory landscape reflects a significant shift away from low-molecular-weight (LMW) phthalates due to health concerns, particularly regarding endocrine disruption. plasticisers.org2017erp.com

Regulated Phthalates: Many LMW phthalates, such as Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), and Benzyl butyl phthalate (BBP), are heavily regulated. plasticisers.orgsysvoskconsulting.com In Europe, these are often classified as Substances of Very High Concern (SVHCs) under REACH, meaning their use is subject to authorization and they are being phased out for many applications. plasticisers.org Regulations like the RoHS Directive also restrict their use in electronic equipment. sysvoskconsulting.com

Phthalate Alternatives: In contrast, alternatives like this compound, other benzoates, and terephthalates (like DOTP) are generally not classified as hazardous and are not subject to the same stringent restrictions. plasticisers.orgchemistryviews.org They have undergone extensive testing and are considered safe for their intended uses, including sensitive applications like food contact materials and toys. plasticisers.org2017erp.com This favorable regulatory status is a key driver for their adoption as replacements for regulated phthalates.

The table below provides a comparative overview of the regulatory status.

Table 3: Comparison of Regulatory Status: NPG Dibenzoate vs. Select Phthalates

Compound Type Specific Compound Key Regulatory Status (EU REACH) Key Concerns
Benzoate (B1203000) Ester (Non-Phthalate) This compound Registered; Not listed as an SVHC. trigon-chemie.comeuropa.eu Generally considered a safer alternative with a favorable toxicological profile for its intended uses. 2017erp.com
Phthalate Ester (LMW) Di(2-ethylhexyl) phthalate (DEHP) Listed as a Substance of Very High Concern (SVHC); Requires authorization for use. plasticisers.orgsysvoskconsulting.com Reproductive toxicity, endocrine disruption. 2017erp.com
Phthalate Ester (LMW) Dibutyl phthalate (DBP) Listed as an SVHC; Requires authorization for use. plasticisers.orgsysvoskconsulting.com Reproductive toxicity, endocrine disruption. 2017erp.com
Phthalate Ester (LMW) Benzyl butyl phthalate (BBP) Listed as an SVHC; Requires authorization for use. plasticisers.orgsysvoskconsulting.com Reproductive toxicity. 2017erp.com

| Terephthalate (B1205515) Ester (Non-Phthalate) | Dioctyl terephthalate (DOTP) | Registered; Not listed as an SVHC. chemistryviews.org | Considered a safer alternative to ortho-phthalates. chemistryviews.org |


Advanced Applications and Emerging Research Directions for Neopentyl Glycol Dibenzoate

Neopentyl Glycol Dibenzoate in Nanotechnology Research

The application of this compound in nanotechnology is a growing area of investigation. Its properties make it a candidate for use in the synthesis and formulation of nanomaterials. For instance, it can be used in the preparation of polymer nanocomposites, where it can act as a dispersing agent for nanoparticles, ensuring their uniform distribution within the polymer matrix. This is crucial for achieving enhanced material properties such as improved mechanical strength and thermal stability.

Research is also exploring the use of this compound in the formulation of nanocoatings. Its excellent UV stability and compatibility with various resins make it a valuable component for developing durable and weather-resistant nanocoatings. 2017erp.comjiuanchemical.com Furthermore, studies are investigating its potential role in the controlled synthesis of nanoparticles, where it may influence particle size and morphology. One patented application describes the use of this compound as an organic additive to cover barium sulfate (B86663) particles during their precipitation, indicating its utility in controlling the surface properties of nanoparticles. google.com

Functionalization and Derivatization Studies of this compound

To expand the application scope of this compound, researchers are actively engaged in its functionalization and derivatization. These modifications aim to introduce new chemical functionalities to the molecule, thereby tailoring its properties for specific advanced applications.

One area of focus is the synthesis of derivatives with enhanced thermal or hydrolytic stability. While this compound already possesses good stability, further improvements could open doors to its use in high-performance polymers and demanding environments. 2017erp.com Another direction involves the introduction of reactive groups that can participate in polymerization or crosslinking reactions, enabling its integration as a structural component in polymer networks rather than just an additive. googleapis.com

Recent studies have explored the derivatization of the base neopentyl glycol structure to create novel compounds for specialized applications, such as in radiopharmaceuticals. chemicalbook.com This highlights the potential for creating a wide range of neopentyl glycol-based molecules with tailored properties. For example, neopentyl glycol diheptanoate, a derivative, has been synthesized for use in cosmetics. um.esspecialchem.com

Surface Chemistry Investigations of this compound in Coatings and Composites

In composites, particularly those filled with minerals like talc-filled polypropylene (B1209903), this compound acts as a processing aid that can improve the dispersion of the filler within the polymer matrix. polymeradd.co.th This leads to enhanced mechanical properties and a better surface finish of the final product. polymeradd.co.th Investigations into the surface chemistry focus on understanding how the molecule orients itself at the polymer-filler or polymer-air interface and how this orientation affects properties like adhesion, wettability, and stress transfer.

Table 1: Impact of this compound on Coating and Composite Properties

PropertyEffect of this compoundPrimary Mechanism
Gloss ImprovedEnhanced surface smoothness and resin flow.
Adhesion EnhancedImproved wetting of the substrate by the polymer.
Filler Dispersion ImprovedActs as a lubricant and compatibilizer between polymer and filler. polymeradd.co.th
UV Stability ExcellentInherent chemical structure provides resistance to UV degradation. 2017erp.com
Hydrolytic Stability HighSteric hindrance around the ester linkages protects against hydrolysis. 2017erp.com

Crosslinking Mechanisms in Polymer Networks Incorporating this compound

While traditionally used as a non-reactive plasticizer, there is growing interest in incorporating this compound and its derivatives into polymer networks as a crosslinking agent. justdial.com Crosslinking is a process that creates a three-dimensional network structure, significantly enhancing the mechanical properties, thermal stability, and chemical resistance of the polymer.

Research in this area focuses on modifying the this compound molecule to include reactive functional groups, such as acrylate (B77674) moieties. Neopentyl glycol diacrylate, for example, can undergo polymerization when exposed to UV light, forming a hardened, crosslinked network. Understanding the kinetics and mechanisms of these crosslinking reactions is crucial for controlling the final properties of the polymer network. The goal is to develop materials with tailored degrees of crosslinking for specific applications, ranging from flexible elastomers to rigid thermosets. The incorporation of such crosslinkers can lead to the formation of dual dynamic networks (DDNs), which exhibit a combination of dimensional stability and bond dynamicity. mdpi.com

Sustainable Production and Circular Economy Principles for this compound

The chemical industry is increasingly focusing on sustainable production methods and circular economy principles, and the synthesis of neopentyl glycol and its derivatives is no exception. jiuanchemical.com Traditional synthesis routes for neopentyl glycol often involve formaldehyde (B43269) and can generate significant wastewater. researchgate.net

Current research is exploring greener synthesis pathways. researchgate.net One promising approach is the use of biocatalysis and genetically engineered microorganisms to produce neopentyl glycol from renewable feedstocks, reducing the reliance on fossil fuels. jiuanchemical.com Enzymatic synthesis of neopentyl glycol derivatives, such as neopentyl glycol diheptanoate, in a solvent-free medium is another green chemistry approach being investigated. um.es

Furthermore, companies are implementing strategies to improve energy efficiency, minimize waste generation through optimized reaction conditions, and recycle byproducts. jiuanchemical.com Life Cycle Assessments (LCA) are being conducted to evaluate the environmental impact of neopentyl glycol production from cradle to gate. basf.com The development of recyclable products based on this compound and the implementation of efficient recycling processes are key components of applying circular economy principles to this chemical. jiuanchemical.com

Future Research Trajectories and Innovations in this compound Science

The future of this compound science is poised for significant advancements, driven by the need for high-performance, sustainable, and multifunctional materials.

Key future research trajectories include:

Bio-based this compound: A major focus will be on developing commercially viable routes to produce neopentyl glycol and, subsequently, its dibenzoate ester from renewable resources. This aligns with the broader shift towards a bio-based economy. Research into furan-based polyesters like poly(neopentyl glycol 2,5-furanoate) (PNF) for sustainable packaging is an example of this trend. mdpi.com

Smart and Responsive Materials: Incorporating functionalized this compound into polymers could lead to the development of "smart" materials that respond to external stimuli such as light, temperature, or pH. This could have applications in areas like drug delivery, sensors, and self-healing materials.

Advanced Polymer Blends: Further exploration of this compound in complex polymer blends, including biodegradable polymers, is expected. google.com Its role as a compatibilizer and performance enhancer in these systems will be crucial for developing new materials with tailored properties.

Computational Modeling: The use of computational modeling and simulation will likely increase to predict the behavior of this compound in various formulations and to design new derivatives with specific properties. This can accelerate the development process and reduce the need for extensive experimental work.

Q & A

Basic: What are the critical physicochemical properties of NPGD that influence its stability in polymer matrices, and how should they be characterized?

Methodological Answer:
Key properties include molecular weight (312.36 g/mol, C19H20O4), solubility in organic solvents, and thermal stability. Characterization should involve:

  • HPLC or GC-MS to confirm purity (e.g., retention time at 8.972 min under specific conditions ).
  • Differential Scanning Calorimetry (DSC) to analyze melting points and phase transitions.
  • FTIR Spectroscopy to verify ester functional groups (C=O stretching at ~1720 cm⁻¹).
    Refer to analytical protocols in regulatory guidelines for polymer additives to ensure reproducibility .

Basic: How can researchers ensure accurate synthesis and purification of NPGD for experimental reproducibility?

Methodological Answer:

  • Synthesis: Use 2,2-dimethyl-1,3-propanediol (neopentyl glycol) and benzoic acid derivatives under esterification conditions (acid catalysis, reflux). Monitor reaction progress via TLC or <sup>1</sup>H NMR for hydroxyl group disappearance.
  • Purification: Employ recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent). Validate purity using GC-MS (detection limit: 0.01 ppm ) or HPLC (>99% purity standards ).
    Document all steps rigorously, including solvent ratios and temperature gradients, per IUPAC guidelines .

Advanced: What analytical strategies resolve contradictory data in NPGD degradation studies under UV exposure?

Methodological Answer:
Contradictions may arise from varying experimental conditions (e.g., light intensity, solvent systems). Mitigation strategies:

  • Controlled UV Chambers: Standardize irradiation parameters (wavelength, exposure time) using ASTM G154.
  • Degradation Product Identification: Use LC-QTOF-MS to detect dibenzoic acid derivatives and quantify fragmentation patterns .
  • Cross-Validation: Compare results with accelerated aging studies (e.g., 40°C/75% RH for 6 months) to isolate UV-specific degradation pathways .
    Publish raw chromatographic data and statistical analyses to enable peer validation .

Advanced: How can researchers model NPGD’s interaction with polyvinyl chloride (PVC) plasticizers to predict leaching behavior?

Methodological Answer:

  • Computational Modeling: Apply molecular dynamics simulations (e.g., GROMACS) to calculate binding energies between NPGD and PVC chains. Validate with experimental leaching tests (e.g., ASTM D5423).
  • Experimental Leaching Analysis: Use GC-MS to quantify NPGD migration into food simulants (e.g., ethanol/water mixtures) under varying temperatures .
  • Statistical Regression: Corrogate leaching rates with Hansen solubility parameters (δD, δP, δH) to build predictive models .

Basic: What safety protocols are essential when handling NPGD in laboratory settings?

Methodological Answer:

  • PPE Requirements: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis/purification steps .
  • Spill Management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Toxicological Data: While acute toxicity is low (GHS non-hazardous ), chronic exposure risks require adherence to OSHA Permissible Exposure Limits (PELs) .

Advanced: How does NPGD’s molecular symmetry impact its crystallization kinetics in polyester resins?

Methodological Answer:
The neopentyl (2,2-dimethylpropane) backbone reduces steric hindrance, promoting ordered crystal lattices. Study via:

  • Polarized Light Microscopy (PLM): Monitor spherulite formation rates.
  • X-ray Diffraction (XRD): Compare d-spacings with asymmetric analogs (e.g., dipropylene glycol dibenzoate ).
  • DSC Isothermal Crystallization: Fit Avrami equations to determine nucleation mechanisms .

Basic: What are the best practices for validating NPGD’s identity in complex mixtures (e.g., cosmetics or adhesives)?

Methodological Answer:

  • Sample Preparation: Extract using dichloromethane or hexane, followed by SPE cleanup .
  • Analytical Techniques:
    • GC-MS: Match retention indices and mass spectra (m/z 105, 77, 190 ).
    • NMR (<sup>13</sup>C): Identify quaternary carbons from the neopentyl group (δ ~35 ppm) .
  • Reference Standards: Use certified materials (e.g., NG-12650-1G ) for calibration curves.

Advanced: How can researchers design experiments to assess NPGD’s environmental persistence in aqueous systems?

Methodological Answer:

  • Hydrolysis Studies: Conduct pH-dependent experiments (pH 3–10) at 25°C and 50°C. Quantify degradation via HPLC-UV (λ = 254 nm) .
  • Photolysis: Exclude UV stabilizers and measure half-lives under simulated sunlight (Xe-arc lamps).
  • QSAR Modeling: Predict biodegradation pathways using EPI Suite™ or TEST software, validated with OECD 301F assays .

Basic: What spectroscopic techniques are most effective for quantifying NPGD in multicomponent formulations?

Methodological Answer:

  • Raman Spectroscopy: Use peak at 1600 cm⁻¹ (C=C aromatic stretch) with partial least squares (PLS) regression for quantification.
  • NIR Spectroscopy: Calibrate using chemometric models for non-destructive analysis of polymer blends .
  • Validation: Cross-check with LC-MS/MS for trace-level accuracy (LOQ = 0.01 ppm ).

Advanced: What mechanistic insights explain NPGD’s role as a plasticizer in reducing glass transition temperatures (Tg) of polymers?

Methodological Answer:

  • Free Volume Theory: NPGD’s bulky structure disrupts polymer chain entanglement, increasing free volume. Measure via Dynamic Mechanical Analysis (DMA) .
  • Fox Equation Validation: Compare experimental Tg depression with theoretical predictions based on NPGD’s molar volume (312.36 g/mol ).
  • Molecular Simulations: Use Monte Carlo methods to model polymer-NPGD interactions and predict Tg shifts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Neopentyl glycol dibenzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Neopentyl glycol dibenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.